Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-[2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBMARVYGBCAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332903 | |
| Record name | Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116384-53-3 | |
| Record name | Diethyl P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116384-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl P-((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116384533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate (CAS No. 116384-53-3) is a member of the acyclic nucleoside phosphonate family. These compounds are structurally analogous to nucleotides but feature a crucial modification: the phosphate group is replaced by a phosphonate moiety, and the ribose sugar is replaced by an acyclic side chain. This structural design allows them to act as potent and often broad-spectrum antiviral agents. The diethyl ester form of the phosphonate is a common prodrug strategy to mask the negative charges of the phosphonic acid, thereby improving cell membrane permeability. Once inside the cell, cellular enzymes are expected to hydrolyze the ethyl esters to release the active phosphonic acid.
Table 1: Compound Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 9-[2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine | |
| CAS Number | 116384-53-3 | |
| Molecular Formula | C₁₂H₂₀N₅O₄P | |
| Molecular Weight | 329.29 g/mol |
| Appearance | Light yellow liquid (predicted) | |
Synthesis Pathway
A general and widely utilized method for the synthesis of N9-substituted purine derivatives involves the alkylation of adenine. For the target compound, this would entail the reaction of adenine with a suitable electrophile, specifically a diethyl phosphonate derivative bearing a leaving group on the ethoxy-methyl side chain. The primary challenge in adenine alkylation is regioselectivity, as reactions can occur at various nitrogen atoms (N1, N3, N7, N9). However, the N9 position is generally favored, and reaction conditions can be optimized to enhance this selectivity.
A plausible synthetic route is the nucleophilic substitution reaction between adenine and a pre-synthesized side-chain precursor, Diethyl ((2-bromoethoxy)methyl)phosphonate or a tosylated equivalent.
Caption: General workflow for the synthesis via N9-alkylation of adenine.
Experimental Protocol (Proposed)
This protocol is a representative procedure based on the synthesis of analogous acyclic nucleoside phosphonates. Optimization may be required.
Materials:
-
Adenine
-
Diethyl ((2-bromoethoxy)methyl)phosphonate (or Diethyl ((2-tosyloxyethoxy)methyl)phosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add adenine (1.0 equivalent).
-
Deprotonation: Add anhydrous DMF to the flask to create a suspension. While stirring, add a suitable base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the adenine anion. Alternatively, a weaker base like potassium carbonate (2-3 equivalents) can be used, often requiring elevated temperatures (e.g., 60-80 °C).
-
Alkylation: Dissolve Diethyl ((2-bromoethoxy)methyl)phosphonate (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the adenine anion suspension at room temperature.
-
Reaction Monitoring: Let the reaction stir at room temperature (or the elevated temperature if using K₂CO₃) for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 5-10% Methanol in Dichloromethane).
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench any excess NaH by the slow addition of water or isopropanol. Remove the DMF under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate to isolate the pure this compound.
Characterization
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Table 2: Required Characterization Data
| Technique | Parameter | Expected Observations |
|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm), Multiplicity, Coupling Constants (J, Hz), Integration | Signals corresponding to adenine protons (H-2, H-8), the ethoxy protons of the phosphonate, and the protons of the acyclic side chain. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Resonances for all unique carbon atoms in the purine ring, the side chain, and the diethyl phosphonate group. |
| ³¹P NMR | Chemical Shift (δ, ppm) | A single peak characteristic of the phosphonate ester environment. |
| Mass Spectrometry | m/z | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (329.29). |
| HPLC | Retention Time, Peak Area | A single major peak indicating the purity of the compound. |
Note: As of the last update, specific, publicly available spectral data for this compound is limited. Researchers should perform full characterization upon synthesis.
Biological Activity and Signaling Pathway
Acyclic nucleoside phosphonates are known to exert their antiviral effects by targeting viral DNA polymerases or reverse transcriptases. The diethyl ester prodrug is designed to be cell-permeable.
Caption: Intracellular activation and mechanism of action for acyclic nucleoside phosphonates.
Mechanism of Action
-
Cellular Uptake and Activation: The neutral, lipophilic diethyl ester prodrug passively diffuses across the cell membrane into the cytoplasm.
-
Ester Hydrolysis: Cellular esterases cleave the two ethyl groups, unmasking the negatively charged phosphonate group to yield the parent acyclic nucleoside phosphonate.
-
Phosphorylation: Cellular kinases recognize the phosphonate as a nucleoside monophosphate mimic and catalyze two successive phosphorylation steps, converting it into the active diphosphate metabolite (ANP-diphosphate).
-
Inhibition of Viral Polymerase: The ANP-diphosphate, being structurally similar to a natural deoxyadenosine triphosphate (dATP), competes with it for the active site of the viral DNA polymerase or reverse transcriptase.
-
Chain Termination: Upon incorporation into the growing viral DNA strand, the acyclic nature of the side chain, which lacks the 3'-hydroxyl group necessary for further elongation, leads to immediate termination of DNA synthesis, thus halting viral replication.
This mechanism, which bypasses the need for an initial phosphorylation step by a virus-encoded kinase, allows ANPs to be effective against viruses that lack such enzymes or have developed resistance through kinase mutations.
Conclusion
This compound is a promising compound within the well-established class of antiviral acyclic nucleoside phosphonates. Its synthesis is achievable through standard organic chemistry methodologies, primarily involving the N9-alkylation of adenine. Its characterization relies on a combination of spectroscopic and chromatographic techniques. The anticipated mechanism of action aligns with that of other successful ANP drugs, involving intracellular activation and subsequent inhibition and termination of viral DNA synthesis. This guide provides a foundational framework for researchers to synthesize, characterize, and further investigate the therapeutic potential of this molecule.
The Core Mechanism of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate: An In-Depth Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Foreword: Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, a diethyl ester prodrug of 9-(2-phosphonomethoxyethyl)adenine (PMEA or adefovir), represents a key class of acyclic nucleoside phosphonates (ANPs) with broad-spectrum antiviral activity. This technical guide elucidates the intricate molecular mechanisms that underpin its efficacy against a range of DNA viruses and retroviruses. By delving into its intracellular activation, interaction with viral polymerases, and the experimental methodologies used for its characterization, this document aims to provide a comprehensive resource for the scientific community engaged in antiviral research and development.
Overview of the Mechanism of Action
This compound acts as a prodrug, facilitating enhanced cellular permeability due to the lipophilic nature of the diethyl ester groups. Once inside the host cell, it undergoes metabolic activation to its pharmacologically active form, PMEA diphosphate (PMEApp). This active metabolite then selectively inhibits viral DNA synthesis. The core mechanism can be dissected into three key stages: cellular uptake and activation, inhibition of viral DNA polymerase, and chain termination of the nascent viral DNA.
Cellular Uptake and Intracellular Phosphorylation
The journey of Diethyl PMEA as an antiviral agent begins with its passive diffusion across the cell membrane. The ethyl ester moieties mask the negatively charged phosphonate group, rendering the molecule more lipophilic and facilitating its entry into the cell.
Inside the cytoplasm, host cellular enzymes hydrolyze the ester bonds, releasing the parent compound, PMEA. This initial conversion is crucial for trapping the molecule within the cell. Subsequently, PMEA, which is an analogue of adenosine monophosphate (AMP), undergoes two successive phosphorylation steps catalyzed by host cell kinases to yield the active diphosphate metabolite, PMEApp.[1]
-
Step 1: PMEA to PMEA monophosphate (PMEAp): This conversion is mediated by cellular phosphokinases.
-
Step 2: PMEAp to PMEA diphosphate (PMEApp): A second phosphorylation event, also carried out by host cell kinases, results in the formation of the active antiviral agent.
This intracellular phosphorylation is a critical activation step, transforming the inert prodrug into a potent inhibitor of viral replication.
Inhibition of Viral DNA Polymerase and Reverse Transcriptase
The active metabolite, PMEApp, is a structural analog of deoxyadenosine triphosphate (dATP). This structural mimicry allows it to act as a competitive inhibitor of viral DNA polymerases and reverse transcriptases. PMEApp competes with the natural substrate, dATP, for the active site of the viral polymerase. The affinity of PMEApp for some viral polymerases is significantly higher than for host cell DNA polymerases, which contributes to its selective antiviral activity and favorable therapeutic index.
For instance, the diphosphate of PMEA has been shown to be a potent inhibitor of human cytomegalovirus (HCMV) DNA polymerase and herpes simplex virus type 1 (HSV-1) DNA polymerase.[2][3]
DNA Chain Termination
Upon binding to the viral polymerase, PMEApp can be incorporated into the growing viral DNA chain. However, unlike dATP, the acyclic nature of the side chain in PMEA lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This absence of a 3'-OH group leads to the termination of DNA chain elongation, effectively halting viral replication. This mechanism of action as a chain terminator is a hallmark of many successful nucleoside and nucleotide analog antiviral drugs.
Quantitative Antiviral Activity and Cytotoxicity
The antiviral efficacy and safety of an antiviral agent are quantitatively assessed by determining its 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| HIV-1 | MT-2 | p24 antigen reduction | ~0.6 | ~1,200 | ~2,000 | [4] |
| HIV-1 | PBMCs | p24 antigen reduction | ~0.2 | ~1,250 | ~6,250 | [4] |
| HSV-1 | - | - | - | - | - | - |
| HCMV | - | Plaque Reduction | - | - | - | [3] |
Note: Data for PMEA (adefovir) is presented, as Diethyl PMEA is its prodrug. EC₅₀ and CC₅₀ values can vary depending on the specific viral strain, cell line, and assay conditions used.
| Enzyme | Inhibition Constant (Ki) (µM) | Reference |
| HSV-1 DNA Polymerase | 0.03 (for a related compound) | [2] |
| HIV-1 Reverse Transcriptase | - | - |
Note: The Ki value for HSV-1 DNA polymerase is for 2-amino-PMEApp, a closely related analog, indicating the high potency of this class of compounds.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the antiviral activity of Diethyl PMEA.
Plaque Reduction Assay for Herpes Simplex Virus (HSV)
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
Diethyl PMEA
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of Diethyl PMEA in DMEM with 2% FBS.
-
Infection: When cells are confluent, aspirate the growth medium and infect the cells with HSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayer with methylcellulose medium containing the various concentrations of Diethyl PMEA. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Staining: Aspirate the overlay medium and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the plaque number by 50%.
HIV-1 p24 Antigen Assay
This assay measures the amount of HIV-1 p24 capsid protein produced in infected cells, which is an indicator of viral replication.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
HIV-1 stock (e.g., IIIB strain)
-
Diethyl PMEA
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
Commercial HIV-1 p24 Antigen ELISA kit
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Compound Dilution: Prepare serial dilutions of Diethyl PMEA in RPMI-1640 medium.
-
Infection and Treatment: Add the diluted compound to the cells, followed by the addition of HIV-1 at a specific MOI. Include virus and cell controls.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the recombinant p24 standards provided in the kit. Determine the concentration of p24 in each sample. Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. The EC₅₀ is the concentration of the compound that inhibits p24 production by 50%.
Viral DNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active metabolite, PMEApp, on the activity of purified viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase (e.g., from HSV or recombinant HIV-1 reverse transcriptase)
-
PMEApp
-
Activated DNA template-primer (e.g., poly(dA)-oligo(dT))
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)
-
Reaction buffer containing MgCl₂, DTT, and other necessary components
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, activated DNA template-primer, and varying concentrations of PMEApp.
-
Enzyme Addition: Add the purified viral DNA polymerase to initiate the reaction.
-
Substrate Addition: Start the polymerization reaction by adding the mixture of dNTPs, including the radiolabeled dNTP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA and collect it on glass fiber filters by vacuum filtration.
-
Quantification: Wash the filters to remove unincorporated radiolabeled dNTPs. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the rate of DNA synthesis at each concentration of PMEApp. The inhibition constant (Ki) can be calculated by fitting the data to appropriate enzyme inhibition models.
Conclusion
This compound exemplifies a successful prodrug strategy for the delivery of a potent antiviral agent. Its mechanism of action, centered on the intracellular generation of PMEApp and the subsequent inhibition and termination of viral DNA synthesis, provides a robust and selective means of combating a variety of viral pathogens. The experimental protocols and quantitative data presented in this guide offer a foundational framework for the continued investigation and development of this important class of antiviral compounds. A thorough understanding of its molecular interactions and the methods to evaluate its efficacy is paramount for the design of next-generation antiviral therapies.
References
A Technical Guide to the In Vitro Conversion of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate to PMEA (Adefovir)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the in vitro conversion of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, a key intermediate, to 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), widely known as Adefovir. Adefovir is an essential antiviral agent, and understanding the final de-esterification step from its diethyl phosphonate precursor is critical for its synthesis and development. This document outlines the primary chemical methods for this conversion, supported by experimental protocols and quantitative data from scientific literature. It also explores the conceptual basis for potential enzymatic conversion in biological systems, drawing parallels with established phosphonate prodrugs. The guide includes detailed chemical pathway and experimental workflow diagrams to facilitate comprehension and application in a research and development setting.
Introduction
Adefovir (PMEA) is a potent acyclic nucleotide analog with significant activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV).[1][2] Its mechanism of action involves intracellular phosphorylation to adefovir diphosphate, which then acts as a competitive inhibitor and chain terminator of viral DNA polymerase.[3][4] The synthesis of Adefovir often involves the preparation of a phosphonate ester intermediate, this compound. The final and crucial step in this synthesis is the dealkylation of this diethyl ester to yield the active phosphonic acid, PMEA.
While Adefovir Dipivoxil is the well-known oral prodrug of Adefovir, designed for rapid enzymatic cleavage in the body, the diethyl phosphonate intermediate is typically converted through chemical means in a laboratory setting.[4][5] This guide focuses specifically on the in vitro conversion of this diethyl precursor to PMEA, detailing the established chemical methodologies.
Chemical Conversion Pathway
The conversion of this compound to PMEA is a dealkylation reaction that removes the two ethyl groups from the phosphonate moiety. The most widely employed and effective method for this transformation is treatment with a silyl halide, typically trimethylsilyl bromide (TMSBr).[6]
The reaction mechanism involves the silylation of the phosphonate oxygen atoms, followed by the nucleophilic attack of the bromide ion on the ethyl groups, leading to the formation of a bis(trimethylsilyl) ester intermediate. This intermediate is then readily hydrolyzed during aqueous workup to yield the final phosphonic acid, PMEA.
Caption: Chemical dealkylation of the diethyl phosphonate to PMEA.
Experimental Protocols
This section details a representative protocol for the chemical conversion of this compound to PMEA based on established synthetic routes.[6]
Protocol: Dealkylation using Trimethylsilyl Bromide (TMSBr)
-
Preparation: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl bromide (TMSBr) (typically 2.2 to 3.0 equivalents) dropwise to the stirred solution.
-
Incubation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 12 to 24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Upon completion, carefully quench the reaction by adding methanol or water. Remove the solvent under reduced pressure (in vacuo).
-
Purification: The crude product is often purified by recrystallization from a solvent system like water/ethanol or by ion-exchange chromatography to yield pure PMEA.
Quantitative Data
The efficiency of the chemical conversion is critical for the overall yield of Adefovir synthesis. The table below summarizes representative quantitative data for the dealkylation step.
| Starting Material | Reagent | Solvent | Yield (%) | Reference |
| This compound | TMSBr | Acetonitrile | High | [6] |
| Di-tert-butyl phosphonate intermediate | Aq. Acid | Not specified | 64 | [7] |
Note: While the reference[6] describes this dealkylation as the final step, a specific numerical yield for this individual step is not provided, though it is implied to be a high-conversion reaction. The 64% yield in the second entry refers to a two-step sequence starting from a different phosphonate ester but illustrates a typical efficiency for such conversions.[7]
In Vitro Enzymatic Conversion: A Conceptual Overview
While chemical synthesis is the standard method for converting the diethyl intermediate to PMEA, it is valuable for drug development professionals to consider the potential for enzymatic hydrolysis. In biological systems, phosphonate esters can be cleaved by various esterases, such as phosphodiesterases or carboxylesterases.[8] This is the principle behind ester-based prodrugs like Adefovir Dipivoxil, which are designed for efficient enzymatic activation.[9]
The diethyl ester is significantly less labile than the pivaloyloxymethyl (POM) esters of Adefovir Dipivoxil and is therefore not considered an efficient prodrug.[5][10] However, some degree of enzymatic conversion in an in vitro system (e.g., liver homogenates, plasma) is conceivable. A generalized workflow for assessing such a conversion is presented below.
Caption: A conceptual workflow for evaluating enzymatic conversion.
Conclusion
The conversion of this compound to PMEA is a fundamental step in the synthesis of the antiviral drug Adefovir. The standard and most effective method for this transformation in an in vitro laboratory setting is chemical dealkylation using trimethylsilyl bromide. This process is robust and provides the active phosphonic acid in high purity. While the potential for enzymatic conversion exists, the diethyl ester is not an efficient substrate for the esterases that activate clinically used prodrugs like Adefovir Dipivoxil. This guide provides the essential technical details, protocols, and conceptual frameworks for researchers and scientists working on the synthesis and development of Adefovir and related nucleotide analogs.
References
- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scialert.net [scialert.net]
- 6. An improved synthesis of adefovir and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of selected prodrugs of PMEA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is a key intermediate in the synthesis of Adefovir Dipivoxil, an orally bioavailable prodrug of Adefovir. Adefovir is a potent acyclic nucleoside phosphonate analog with significant antiviral activity against the hepatitis B virus (HBV) and was historically studied for its effects against the human immunodeficiency virus (HIV). This technical guide provides a comprehensive overview of the structural analysis of this pivotal precursor, detailing its synthesis, spectroscopic properties, and the biological context of its active pharmaceutical ingredient.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N9-[2-(diethoxyphosphorylmethoxy)ethyl]adenine, Diethyl PMEA |
| CAS Number | 116384-53-3 |
| Molecular Formula | C₁₂H₂₀N₅O₄P |
| Molecular Weight | 329.29 g/mol |
| Appearance | Colorless solid |
Synthesis
An improved and robust synthetic route for this compound (referred to as compound 6 in the literature) has been described by Jones et al. (2019). This method avoids the use of capricious reagents and hazardous solvents, offering higher yields and scalability.
Experimental Protocol: Synthesis of this compound (6)
Materials:
-
Adenine
-
O,O-diethyl ((2-iodoethoxy)methyl)phosphonate (14)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of adenine (1.00 equivalent) in anhydrous DMF, potassium carbonate (2.00 equivalents) is added.
-
The suspension is stirred at room temperature for 30 minutes.
-
O,O-diethyl ((2-iodoethoxy)methyl)phosphonate (14) (1.05 equivalents) is added, and the reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography (e.g., 10% methanol in dichloromethane) to yield this compound as a colorless solid.
This protocol is adapted from the improved synthesis described by Jones et al. (2019).
Structural Characterization
The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following NMR data is based on the characterization reported by Jones et al. (2019).
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.35 | s | 1H | Ar-H (C2-H) |
| 7.93 | s | 1H | Ar-H (C8-H) |
| 5.86 | br s | 2H | -NH₂ |
| 4.33 | t, J = 5.0 Hz | 2H | N-CH₂- |
| 4.07-3.99 | m | 4H | -O-CH₂(CH₃)₂ |
| 3.82 | t, J = 5.0 Hz | 2H | -O-CH₂- (ethoxy) |
| 3.76 | d, J = 8.2 Hz | 2H | P-CH₂-O- |
| 1.28 | t, J = 7.1 Hz | 6H | -O-CH₂(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 155.4 | C6 |
| 152.9 | C2 |
| 149.8 | C4 |
| 141.1 | C8 |
| 119.5 | C5 |
| 69.1 (d, J = 10.0 Hz) | -O-CH₂- (ethoxy) |
| 65.2 (d, J = 168.0 Hz) | P-CH₂-O- |
| 62.5 (d, J = 6.6 Hz) | -O-CH₂(CH₃)₂ |
| 43.9 | N-CH₂- |
| 16.4 (d, J = 5.9 Hz) | -O-CH₂(CH₃)₂ |
Table 3: ³¹P NMR Spectral Data (162 MHz, CDCl₃)
| Chemical Shift (δ, ppm) |
| 21.3 |
Mass Spectrometry and X-ray Crystallography
As of the latest literature review, detailed high-resolution mass spectrometry fragmentation data and a single-crystal X-ray structure for this compound have not been published. The primary focus of analytical studies has been on the active drug, Adefovir, and its prodrug, Adefovir Dipivoxil.
Biological Relevance and Mechanism of Action
This compound is a precursor to the antiviral agent Adefovir. It does not possess intrinsic antiviral activity. Its significance lies in its role in the synthesis of Adefovir Dipivoxil, which is designed to enhance the oral bioavailability of Adefovir.
Activation Pathway and Mechanism of Action of Adefovir
-
Prodrug Administration: Adefovir Dipivoxil is administered orally.
-
Hydrolysis: In the body, esterases cleave the pivaloyloxymethyl (POM) groups, releasing Adefovir.
-
Phosphorylation: Cellular kinases phosphorylate Adefovir to its active diphosphate form, Adefovir diphosphate.
-
Inhibition of Viral Replication: Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase). It mimics the natural substrate, deoxyadenosine triphosphate (dATP).
-
Chain Termination: Incorporation of Adefovir diphosphate into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[1][2][3]
Conclusion
This compound is a structurally well-characterized intermediate essential for the synthesis of the antiviral drug Adefovir. While it does not exhibit direct biological activity, its chemical properties and the efficiency of its synthesis are critical for the production of its corresponding therapeutic agent. The detailed spectroscopic data provided in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the quality control and further investigation of this and related compounds. Future studies disclosing high-resolution mass spectrometry and single-crystal X-ray diffraction data would further complete the structural understanding of this important molecule.
References
- 1. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 2. Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
An In-depth Technical Guide to the Antiviral Spectrum of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antiviral spectrum of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, the diethyl ester of adefovir. Adefovir, clinically available as the prodrug adefovir dipivoxil, is a nucleotide analog reverse transcriptase inhibitor with established efficacy against Hepatitis B Virus (HBV). This document delves into its broader antiviral activities against other viruses, presenting quantitative data, detailed experimental methodologies for assessing its efficacy, and visual representations of its mechanism of action and experimental workflows. The information compiled herein is intended to serve as a critical resource for researchers engaged in antiviral drug discovery and development.
Introduction
This compound is a key antecedent in the development of adefovir dipivoxil (Hepsera®), a cornerstone in the management of chronic hepatitis B. As a prodrug, adefovir dipivoxil is metabolized in the body to its active form, adefovir, which then undergoes intracellular phosphorylation to adefovir diphosphate. This active metabolite acts as a potent inhibitor of viral DNA synthesis. While its clinical application is primarily for HBV, adefovir has demonstrated a broader spectrum of antiviral activity in vitro. This guide aims to consolidate the available data on its full antiviral profile.
Mechanism of Action
Upon oral administration, the prodrug adefovir dipivoxil is rapidly converted to adefovir.[1] Adefovir is then phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate.[2][3] This active metabolite inhibits viral DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[2] Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[2][3]
The phosphorylation of adefovir is a two-step process. The first phosphorylation to adefovir monophosphate is catalyzed by adenylate kinase 2 (AK2). The subsequent phosphorylation to the active adefovir diphosphate is carried out by nucleoside diphosphate kinases (NDPKs).
Antiviral Spectrum: Quantitative Data
The antiviral activity of adefovir has been evaluated against a range of DNA viruses. The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50), providing a quantitative measure of its potency and therapeutic window.
Table 1: Antiviral Activity against Hepatitis B Virus (HBV)
| Virus Strain | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Wild-Type HBV | HepG2 2.2.15 | 0.04 - 0.7 | >50 | ~285 - 5000 | [4] |
| Lamivudine-Resistant HBV | Not Specified | Similar to Wild-Type | Not Specified | Not Specified | [5] |
Table 2: Antiviral Activity against Herpesviruses
| Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Human Herpesvirus 8 (HHV-8) | BCBL-1 | 18.00 | Not Specified | Not Specified | [6] |
| Herpes Simplex Virus (HSV) | - | - | - | - | |
| Varicella-Zoster Virus (VZV) | - | - | - | - | |
| Epstein-Barr Virus (EBV) | - | - | - | - | |
| Human Cytomegalovirus (HCMV) | - | - | - | - |
Data for HSV, VZV, EBV, and HCMV are not available in the searched literature. Adefovir has been described as having activity against a broad spectrum of herpesviruses, but specific quantitative data is limited.[7]
Experimental Protocols
Determination of Anti-HBV Activity in HepG2.2.15 Cells
This protocol describes the determination of the 50% effective concentration (EC50) of adefovir against HBV by quantifying the reduction in extracellular HBV DNA using quantitative real-time PCR (qPCR).
4.1.1. Materials
-
Cell Line: HepG2.2.15 cells (stably transfected with the HBV genome).[8]
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin-streptomycin, and G418 for selective pressure.[9]
-
Reagents: this compound (Adefovir), DNA extraction kit, qPCR master mix, HBV-specific primers and probe.
4.1.2. Procedure
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Compound Treatment: After cell adherence, treat the cells with serial dilutions of adefovir. Include a no-drug control.
-
Incubation: Incubate the plates for a defined period (e.g., 6-9 days), with media and compound changes every 2-3 days.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
qPCR Analysis: Quantify the HBV DNA in the extracts using a real-time PCR assay with primers and a probe targeting a conserved region of the HBV genome.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[10]
Table 3: Example Primers and Probe for HBV DNA Quantification
| Oligonucleotide | Sequence (5' to 3') | Target Region |
| Forward Primer | GACTYGTGGTGGACTTCTC | S gene |
| Reverse Primer | TCAGCAAAYACTYGGCA | S gene |
| Probe | (FAM)-...-(TAMRA) | S gene |
Note: Specific probe sequences are often proprietary. The selection of primers and probes should be validated for the specific HBV genotype being studied.[1][11]
Plaque Reduction Assay for Antiviral Activity against Lytic Viruses (e.g., Herpesviruses)
This protocol provides a general framework for determining the antiviral activity of a compound against viruses that form plaques in cell culture.
4.2.1. Materials
-
Cell Line: A cell line susceptible to the virus of interest (e.g., Vero cells for HSV, MRC-5 for VZV).
-
Virus Stock: A titrated stock of the virus.
-
Overlay Medium: A semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread.
-
Staining Solution: Crystal violet or other suitable stain to visualize plaques.
4.2.2. Procedure
-
Cell Seeding: Seed susceptible cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Pretreat the cell monolayer with various concentrations of the test compound for a specified time. Then, infect the cells with a known amount of virus (multiplicity of infection, MOI) that will produce a countable number of plaques.
-
Virus Adsorption: Incubate the plates to allow the virus to adsorb to the cells.
-
Overlay Application: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates for several days until visible plaques are formed in the no-drug control wells.
-
Plaque Visualization: Fix and stain the cells to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control. The IC50 is the concentration that reduces the plaque number by 50%.[12][13][14][15]
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound.
4.3.1. Materials
-
Cell Line: The same cell line used in the antiviral assay (or a related line).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).
4.3.2. Procedure
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same serial dilutions of the compound used in the antiviral assay.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is determined from the dose-response curve.[2][16][17][18][19]
Conclusion
This compound, as the parent compound of the clinically significant antiviral adefovir, exhibits potent and selective activity against Hepatitis B Virus, including lamivudine-resistant strains. While its activity against various herpesviruses has been noted, there is a need for more comprehensive quantitative data to fully delineate its antiviral spectrum. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this and other novel antiviral candidates. The provided data and methodologies serve as a valuable resource for the scientific community dedicated to advancing antiviral therapies.
References
- 1. biosyn.com [biosyn.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Susceptibility of Human Herpesvirus 8 to Antiviral Drugs by Quantitative Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir prodrugs potently inhibit Epstein–Barr virus lytic DNA replication by targeting the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytion.com [cytion.com]
- 9. wjgnet.com [wjgnet.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. asm.org [asm.org]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. benchchem.com [benchchem.com]
- 17. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. texaschildrens.org [texaschildrens.org]
The Pharmacokinetics of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, the prodrug of the antiviral agent adefovir. Marketed as adefovir dipivoxil, this compound is a critical therapy for chronic hepatitis B virus (HBV) infection. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing therapeutic strategies and ensuring patient safety. This document synthesizes key quantitative data, details established experimental protocols for its analysis, and provides visual representations of its metabolic pathway and analytical workflows to support researchers and drug development professionals in the field.
Introduction
This compound, hereafter referred to as adefovir dipivoxil, is an orally administered diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1] The prodrug design significantly enhances the oral bioavailability of the parent compound, adefovir.[1] Following oral administration, adefovir dipivoxil undergoes rapid hydrolysis to adefovir, which is then phosphorylated by cellular kinases to its active diphosphate metabolite.[2] This active form, adefovir diphosphate, acts as a competitive inhibitor of HBV DNA polymerase, leading to the termination of viral DNA chain elongation and suppression of viral replication.[2][3] This guide delves into the critical pharmacokinetic parameters that govern the clinical efficacy and safety of this important antiviral agent.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of adefovir following the oral administration of its prodrug, adefovir dipivoxil, have been characterized in healthy volunteers and patients with chronic hepatitis B. The key parameters are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of Adefovir in Adults
| Parameter | Value | Reference |
| Dose | 10 mg Adefovir Dipivoxil | [2] |
| Bioavailability (F) | ~59% | [2] |
| Tmax (median) | 1.75 hours (range: 0.58 - 4.00) | [2] |
| Cmax (mean ± SD) | 18.4 ± 6.26 ng/mL | [2] |
| AUC0-∞ (mean ± SD) | 220 ± 70.0 ng·h/mL | [2] |
| Terminal Elimination Half-life (t1/2) | 7.48 ± 1.65 hours | [2] |
Table 2: Additional Pharmacokinetic Properties of Adefovir
| Parameter | Value | Reference |
| Plasma Protein Binding | ≤ 4% | [1] |
| Volume of Distribution (Vd) at steady-state | 392 ± 75 mL/kg (1.0 mg/kg/day IV) | [1] |
| Renal Excretion (% of dose as adefovir in urine) | ~45% over 24 hours | [2] |
| Effect of Food on Absorption | No significant effect | [1] |
Experimental Protocols
The determination of adefovir's pharmacokinetic profile relies on robust bioanalytical methods and well-designed clinical studies.
Bioanalytical Method for Adefovir in Human Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying adefovir in human plasma.
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., a stable isotope-labeled adefovir).
-
Perform protein precipitation by adding 300 µL of methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for adefovir and the internal standard are monitored. For adefovir, a common transition is m/z 274.1 → 162.1.
-
Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. The lower limit of quantification (LLOQ) is typically around 1 ng/mL.
-
Clinical Pharmacokinetic Study Design
-
Study Population: Healthy adult volunteers or patients with chronic hepatitis B. Key inclusion criteria often include age (e.g., 18-55 years) and normal renal and hepatic function. Exclusion criteria typically include pregnancy, breastfeeding, and use of other medications that could interfere with the pharmacokinetics of adefovir.
-
Study Design: A single-dose, open-label, crossover or parallel-group design is commonly employed.
-
Dosing: A single oral dose of 10 mg adefovir dipivoxil is administered to fasting subjects.
-
Blood Sampling: Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
In Vitro Metabolism Protocol (using Liver Microsomes)
This protocol is used to assess the metabolic stability and potential for drug-drug interactions of adefovir dipivoxil.
-
Materials: Pooled human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), and the test compound (adefovir dipivoxil).
-
Incubation:
-
Pre-incubate liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.
-
Add adefovir dipivoxil (e.g., at a final concentration of 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug over time, which is used to calculate the in vitro half-life and intrinsic clearance.
Visualizations
Metabolic Activation Pathway
The following diagram illustrates the conversion of the prodrug adefovir dipivoxil to its active antiviral form.
Caption: Metabolic activation of adefovir dipivoxil to inhibit HBV replication.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the major steps involved in a typical clinical pharmacokinetic study of adefovir dipivoxil.
Caption: Workflow for a clinical pharmacokinetic study of adefovir dipivoxil.
Renal Excretion Pathway
The diagram below depicts the key transporters involved in the active renal secretion of adefovir.
Caption: Transporters involved in the active tubular secretion of adefovir.
Conclusion
The prodrug this compound is efficiently absorbed and rapidly converted to its active moiety, adefovir. It exhibits predictable pharmacokinetics with a half-life that supports once-daily dosing. The primary route of elimination for adefovir is renal, involving both glomerular filtration and active tubular secretion. The data and protocols presented in this guide provide a foundational resource for professionals engaged in the research and development of antiviral therapies, facilitating a deeper understanding of the disposition of this key therapeutic agent.
References
Intracellular activation pathway of PMEA from its diethyl ester prodrug
An In-depth Technical Guide to the Intracellular Activation of PMEA from its Ester Prodrug
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-(2-Phosphonylmethoxyethyl)adenine (PMEA), also known as adefovir, is a potent acyclic nucleotide analog with significant antiviral activity, particularly against the Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV).[1] However, its dianionic nature at physiological pH results in poor cell membrane permeability and consequently low oral bioavailability. To overcome this limitation, PMEA is administered as an ester prodrug, which masks the negatively charged phosphonate group, enhances lipophilicity, and facilitates passive diffusion across the cell membrane.
The most clinically successful prodrug of PMEA is adefovir dipivoxil, a bis(pivaloyloxymethyl) or "bis-POM" ester.[2][3] While the user specified a "diethyl ester," the fundamental activation pathway involving ester hydrolysis and subsequent phosphorylation is conserved across various ester-based prodrugs. This guide will detail the intracellular activation cascade of PMEA from its ester prodrug form, focusing on the enzymatic conversions, quantitative aspects of metabolism, and the experimental protocols used for its study.
The Intracellular Activation Pathway
The conversion of the PMEA ester prodrug into its pharmacologically active form, PMEA diphosphate (adefovir diphosphate), is a multi-step enzymatic process that occurs within the target cell. The pathway can be broadly divided into two main stages: (1) Hydrolysis of the ester moieties to release PMEA, and (2) two successive phosphorylation steps to yield the active diphosphate metabolite.
Stage 1: Ester Hydrolysis
Upon entry into the cell, the ester groups of the prodrug are rapidly cleaved by ubiquitous intracellular esterases, such as carboxylesterases.[][5] This hydrolytic reaction unmasks the phosphonate group, releasing the parent compound, PMEA (adefovir), into the cytoplasm. This initial step is crucial as PMEA itself is the substrate for the subsequent phosphorylation enzymes.
Stage 2: Sequential Phosphorylation
The liberated PMEA undergoes two sequential phosphorylation reactions catalyzed by cellular kinases to become activated.
-
First Phosphorylation: PMEA is first phosphorylated to PMEA monophosphate (PMEAp or adefovir monophosphate).
-
Second Phosphorylation: PMEAp is further phosphorylated to PMEA diphosphate (PMEApp or adefovir diphosphate).[6] This is the terminal, active metabolite that exerts the antiviral effect.
The following diagram illustrates this complete intracellular activation cascade.
Mechanism of Antiviral Action
The active metabolite, PMEA diphosphate (adefovir diphosphate), acts as a competitive inhibitor of the viral DNA polymerase.[6] Structurally, it mimics the natural substrate, deoxyadenosine triphosphate (dATP).[7] PMEA diphosphate competes with dATP for incorporation into the elongating viral DNA strand. Once incorporated, it causes premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[6][8] This effectively halts viral DNA replication.[6]
The diagram below outlines this mechanism of competitive inhibition.
Quantitative Metabolic Data
The efficiency of intracellular phosphorylation and the stability of the active metabolite are key determinants of the antiviral potency of PMEA prodrugs. Studies in various hepatic cell lines have quantified the formation and persistence of PMEA metabolites.
Table 1: Intracellular Adefovir Diphosphate (PMEApp) Levels and Half-Life
| Cell Type | Incubation Concentration | PMEApp Level (pmol/10^6 cells) | Intracellular Half-Life (hours) |
|---|---|---|---|
| Hep G2 | 10 µM Adefovir | ~10 | 33 ± 3 |
| Huh-7 | 10 µM Adefovir | ~10 | 10 ± 1 |
| Primary Human Hepatocytes (Donor 1) | 10 µM Adefovir | ~10 | 48 ± 3 |
| Primary Human Hepatocytes (Donor 2) | 10 µM Adefovir | ~10 | 33 ± 2 |
Data sourced from a study on adefovir metabolism in hepatic cells.[7]
Table 2: Oral Bioavailability of PMEA from Different Ester Prodrugs in Rats
| Prodrug | Dose (PMEA equivalent) | Oral Bioavailability (%) |
|---|---|---|
| bis-POM PMEA (Adefovir Dipivoxil) | 10 mg/kg | 38.2 |
| bis-(phenyl) PMEA | 10 mg/kg | 2.46 |
| bis-(o-ethoxyphenyl) PMEA | 10 mg/kg | 40.1 |
Data sourced from a pharmacokinetic study in rats.[3]
Experimental Protocols
The analysis of the intracellular activation of PMEA prodrugs relies on robust experimental methods to separate and quantify the parent drug and its phosphorylated metabolites from complex cellular matrices.
Protocol: Quantification of Intracellular PMEA Metabolites
This protocol provides a general workflow for the extraction and analysis of PMEA and its phosphorylated forms from cultured cells using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
1. Cell Culture and Drug Incubation:
- Plate hepatic cells (e.g., HepG2, Huh-7, or primary human hepatocytes) in appropriate culture vessels and grow to near confluency.
- Incubate the cells with the PMEA prodrug at the desired concentration (e.g., 10 µM) for a specified time course (e.g., 24 hours).
2. Cell Harvesting and Lysis:
- Wash the cell monolayers with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
- Lyse the cells by adding a cold extraction solvent (e.g., 70% methanol).
- Scrape the cells and collect the lysate.
3. Metabolite Extraction:
- Vortex the cell lysate vigorously.
- Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
- Collect the supernatant containing the intracellular metabolites.
- Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
4. LC-MS/MS Analysis:
- Reconstitute the dried extract in a suitable mobile phase.
- Inject the sample into an LC-MS/MS system.
- Separate the metabolites (PMEA, PMEAp, PMEApp) using an appropriate chromatography column (e.g., a reverse-phase or ion-exchange column).
- Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte.
The following diagram visualizes this experimental workflow.
Conclusion
The prodrug strategy is essential for the therapeutic efficacy of PMEA, transforming a poorly permeable compound into an orally bioavailable antiviral agent. The intracellular activation pathway, involving rapid enzymatic de-esterification followed by two crucial phosphorylation steps, efficiently generates the active PMEA diphosphate within target cells. The long intracellular half-life of this active metabolite contributes significantly to its potent antiviral activity.[7] Understanding this pathway and the methods used to quantify its intermediates is critical for the development and optimization of next-generation nucleotide analog prodrugs.
References
- 1. PMPA and PMEA prodrugs for the treatment of HIV infections and human papillomavirus (HPV) associated neoplasia and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of selected prodrugs of PMEA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 7. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Adefovir Dipivoxil used for? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate Against Hepatitis B Virus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis B Virus (HBV) infection is a significant global health issue, with millions suffering from chronic infection that can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma. Nucleoside and nucleotide analogs are a cornerstone of anti-HBV therapy.[1][2] These compounds typically act by inhibiting the HBV polymerase, a reverse transcriptase, thereby terminating the viral DNA chain elongation.[3] Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is a nucleotide analog structurally related to potent anti-HBV agents like Adefovir and Tenofovir.[4][5][6] This document provides detailed protocols for the in vitro evaluation of its antiviral efficacy and cytotoxicity.
The primary cell line for these assays is the HepG2.2.15 cell line, a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV particles.[7][8][9] The assessment of antiviral activity involves quantifying the reduction in viral replication markers, specifically Hepatitis B surface antigen (HBsAg), Hepatitis B e-antigen (HBeAg), and HBV DNA levels in the cell culture supernatant.[9] Cytotoxicity is evaluated to determine the compound's therapeutic window.
Mechanism of Action of Nucleotide Analogs
Nucleotide analogs like this compound are designed to mimic natural deoxynucleotides. Following cellular uptake, they are phosphorylated to their active triphosphate form.[10][11] This active form then competes with the natural substrate for incorporation into the elongating viral DNA chain by the HBV polymerase.[10] Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[3]
Caption: Mechanism of Action of Nucleotide Analogs against HBV.
Experimental Protocols
Cell Culture and Maintenance
The HepG2.2.15 cell line is the standard model for these experiments.[7][8]
-
Cell Line: HepG2.2.15 (derived from HepG2, stably expressing HBV).[8]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain selection for the HBV-expressing cells.[9][12]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12]
-
Subculturing: Cells should be passaged every 3-4 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.[13]
-
Materials:
-
HepG2.2.15 cells
-
96-well plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "cells only" (no compound) and "medium only" (no cells) controls.[3]
-
Incubate the plate for 9 days, with medium and compound changes every 3 days to mimic the antiviral assay conditions.[3]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[3]
-
Antiviral Activity Assay
This protocol assesses the ability of the compound to inhibit HBV replication.
-
Materials:
-
HepG2.2.15 cells
-
24-well plates
-
Test compound
-
-
Procedure:
-
Seed HepG2.2.15 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[16]
-
Treat the cells with various concentrations of the test compound. Include a "no-drug" control.
-
Incubate the cells for 9 days, replacing the medium with fresh compound-containing medium every 3 days.[3][16]
-
At the end of the treatment period, collect the cell culture supernatant for HBsAg, HBeAg, and HBV DNA analysis.
-
Quantification of Antiviral Activity
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of HBsAg and HBeAg in the cell culture supernatant.[17][18] This is a "sandwich" ELISA where the antigen in the sample is captured between two layers of antibodies.[19][20]
-
Procedure:
-
Use commercially available HBsAg and HBeAg ELISA kits.
-
Follow the manufacturer's instructions for the assay. Generally, this involves adding the cell culture supernatant to antibody-coated microplate wells.
-
After incubation and washing steps, a horseradish peroxidase (HRP)-conjugated antibody is added.[19]
-
A substrate solution (like TMB) is then added, and the color development is proportional to the amount of antigen present.[19]
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
The 50% effective concentration (EC50) is calculated from the dose-response curve.
-
-
Principle: Real-time quantitative PCR (qPCR) is used to measure the amount of extracellular HBV DNA.[21]
-
Procedure:
-
DNA Extraction: Extract HBV DNA from the collected cell culture supernatant using a commercial viral DNA extraction kit.[3][21]
-
qPCR Reaction:
-
Quantification: Use a standard curve generated from a plasmid containing the HBV genome to quantify the HBV DNA copy number in each sample.[23]
-
The EC50 value is determined from the dose-response curve.
-
Caption: Workflow for In Vitro Anti-HBV Testing.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on HepG2.2.15 Cells
| Compound | CC50 (µM) |
| Test Compound | Value |
| Positive Control (e.g., Adefovir) | Value |
Table 2: Antiviral Activity of this compound against HBV
| Compound | Assay | EC50 (µM) |
| Test Compound | HBsAg ELISA | Value |
| HBeAg ELISA | Value | |
| HBV DNA qPCR | Value | |
| Positive Control (e.g., Adefovir) | HBsAg ELISA | Value |
| HBeAg ELISA | Value | |
| HBV DNA qPCR | Value |
Table 3: Selectivity Index of this compound
| Compound | Selectivity Index (SI = CC50 / EC50) |
| Test Compound (based on qPCR) | Value |
| Positive Control (e.g., Adefovir) | Value |
A higher selectivity index indicates a more favorable therapeutic window for the compound.
References
- 1. Nucleoside analogs as anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside/nucleotide analog inhibitors of hepatitis B virus polymerase: mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Randomized controlled study of tenofovir and adefovir in chronic hepatitis B virus and HIV infection: ACTG A5127 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. wjgnet.com [wjgnet.com]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sceti.co.jp [sceti.co.jp]
- 18. medicallabnotes.com [medicallabnotes.com]
- 19. atlas-medical.com [atlas-medical.com]
- 20. access.wiener-lab.com [access.wiener-lab.com]
- 21. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, commonly known as Adefovir Dipivoxil, for in vitro cell culture experiments. Adefovir Dipivoxil is a prodrug of adefovir, a potent antiviral agent against the hepatitis B virus (HBV).[1][2]
Product Information
-
Chemical Name: this compound
-
Molecular Formula: C₂₀H₃₂N₅O₈P[1]
-
Molecular Weight: 501.5 g/mol [1]
-
Storage: Store at -20°C for long-term stability (≥4 years)[1]
Solubility Data
Adefovir Dipivoxil exhibits poor aqueous solubility, particularly at neutral pH, which is a critical consideration for cell culture applications.[2] Its solubility is significantly enhanced in organic solvents.[1][2]
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ~30 mg/mL[1] | ~59.8 | N/A |
| DMSO | 93 mg/mL[3] | 185.45 | Sonication is recommended[3] |
| Ethanol | ~30 mg/mL[1] | ~59.8 | N/A |
| Ethanol | 93 mg/mL[3] | 185.45 | Sonication is recommended[3] |
| Dimethyl Formamide | ~30 mg/mL[1] | ~59.8 | N/A |
| Water (pH 2.0) | 19 mg/mL[2][4] | 37.9 | N/A |
| Water (pH 7.2) | 0.4 mg/mL[2][4] | 0.8 | Slightly soluble[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL[3] | 6.58 | Sonication is recommended[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of Adefovir Dipivoxil, which can be stored for later use.
Materials:
-
Adefovir Dipivoxil powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[2]
-
Sterile, conical or microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
In a sterile tube, weigh out the desired amount of Adefovir Dipivoxil powder. For a 10 mM stock solution, this would be 5.015 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.[2] Gentle warming to 37°C can aid dissolution.
-
To ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots in tightly sealed vials at -20°C or -80°C.[2]
Protocol 2: Dilution of Adefovir Dipivoxil for Cell Culture Treatment
This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM Adefovir Dipivoxil stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)[5]
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Determine the final concentration of Adefovir Dipivoxil required for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the final desired concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[6]
-
Gently mix the diluted solutions by pipetting or brief vortexing.
-
Remove the existing medium from the cells and add the medium containing the desired concentration of Adefovir Dipivoxil.
-
Incubate the cells for the desired treatment period (e.g., 6-9 days for antiviral assays), replacing the medium with fresh drug-containing medium every 3 days.[5]
Visualizations
Experimental Workflow for Dissolving Adefovir Dipivoxil
Caption: Workflow for preparing Adefovir Dipivoxil solutions for cell culture.
Mechanism of Action of Adefovir Dipivoxil
Caption: Cellular activation and mechanism of action of Adefovir Dipivoxil.
Safety Precautions
Adefovir Dipivoxil should be handled as a hazardous material.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[1] Consult the Safety Data Sheet (SDS) for complete safety information.
References
Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate in Human Plasma
This document provides a comprehensive protocol for the quantitative analysis of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This compound is a diethyl ester prodrug of Tenofovir, a potent nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B virus infections.[1] Accurate determination of its pharmacokinetic profile is crucial for preclinical and clinical drug development.
The presented method is adapted from well-established and validated protocols for the quantification of Tenofovir in plasma, ensuring a high likelihood of success. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying small molecule drugs in complex biological matrices.
Biological Activity and Mechanism of Action
Tenofovir prodrugs are designed to increase the oral bioavailability of the parent drug, Tenofovir.[2] Once absorbed and transported into target cells, these prodrugs undergo intracellular conversion to the active form, Tenofovir diphosphate (TFV-DP).[1] This conversion involves hydrolysis of the ester groups followed by two phosphorylation steps catalyzed by cellular kinases.[3] TFV-DP then acts as a competitive inhibitor of the viral reverse transcriptase enzyme. By mimicking the natural deoxyadenosine triphosphate (dATP) substrate, it gets incorporated into the growing viral DNA chain.[4] Due to the lack of a 3'-hydroxyl group, it acts as a chain terminator, preventing further DNA elongation and thus halting viral replication.[1][4]
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (Purity ≥98%).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound like Acyclovir.[1]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).
-
Additives: Formic acid (FA) (LC-MS grade).
-
Human Plasma: Sourced from accredited biobanks, stored at -80°C.
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Software: Appropriate software for instrument control, data acquisition, and processing.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simple and effective method for extracting the analyte from plasma.[5]
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 80 µL of plasma.[1]
-
Add 20 µL of the internal standard (IS) working solution.
-
Add 240 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to precipitate proteins (Plasma to ACN ratio of 1:3).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
This method uses a C18 reversed-phase column to separate the analyte from endogenous plasma components.
| Parameter | Recommended Condition |
| Column | Luna C18 (100 mm × 2.0 mm, 3 µm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[6] |
| Gradient Elution | Start with 10% B, hold for 1 min; linear gradient to 90% B over 4 min; hold for 1 min; return to 10% B and equilibrate for 4 min. |
| Run Time | Approximately 10 minutes[1] |
Mass Spectrometry (MS) Method
The detection is achieved using a triple quadrupole mass spectrometer in positive ionization mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transition (Analyte) | Q1: 344.3 m/z (Precursor Ion [M+H]⁺) Q3: 176.1 m/z (Product Ion, corresponding to the adenine + ribose fragment, similar to Tenofovir)[1] or 136.1 m/z (adenine fragment)[1] |
| MRM Transition (IS) | e.g., Acyclovir: Q1: 226.1 m/z → Q3: 152.0 m/z [1] |
| Dwell Time | 200 ms |
| Collision Energy (CE) | To be optimized for the specific instrument and analyte. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following tables summarize typical validation parameters achieved for analogous Tenofovir quantification methods in human plasma. These values provide a benchmark for the expected performance of the proposed method for its diethyl ester prodrug.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 4.0 - 1000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.996[6] |
| Lower Limit of Quantification (LLOQ) | 4.0 ng/mL[6] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 4.0 | < 15% | < 15% | 85 - 115% |
| Low | 10.2 | < 10%[6] | < 10%[6] | 90 - 110% |
| Medium | 64.0 | < 10%[6] | < 10%[6] | 90 - 110% |
| High | 800.0 | < 10%[6] | < 10%[6] | 90 - 110% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value |
| Recovery | > 85% |
| Matrix Effect | 97.2% - 101.5%[6] |
Experimental Workflow
The entire process, from receiving the plasma sample to final data analysis, is outlined in the workflow diagram below.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation and instrument parameters, adapted from validated methods for Tenofovir, offer a comprehensive guide for researchers. This protocol is suitable for supporting pharmacokinetic studies throughout the preclinical and clinical development of this promising antiviral agent. Adherence to rigorous validation procedures will ensure the generation of high-quality data for regulatory submissions and scientific publications.
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 5. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is a phosphonate prodrug of Tenofovir, a potent nucleotide reverse transcriptase inhibitor. It is structurally analogous to the active moiety derived from Tenofovir Disoproxil Fumarate (TDF), a widely used antiretroviral for the treatment of HIV and HBV infections. These application notes provide a comprehensive overview of established in vivo animal models and detailed protocols for evaluating the efficacy, pharmacokinetics, and toxicity of this compound. The methodologies described are based on extensive studies conducted with TDF and can be adapted for the evaluation of this compound.
In Vivo Animal Models
A variety of animal models have been utilized to assess the in vivo characteristics of Tenofovir and its prodrugs. The choice of model depends on the specific research question, such as efficacy against a particular virus, pharmacokinetic profiling, or safety assessment.
Commonly Used Animal Models:
-
Mice:
-
BALB/c and C57BL/6 Mice: These strains are often used for initial toxicity and pharmacokinetic studies.[1][2] However, some studies suggest that BALB/c mice may not be the most sensitive model for assessing Tenofovir-induced nephrotoxicity.[1]
-
Humanized BLT (Bone Marrow/Liver/Thymus) Mice: These mice possess a functional human immune system, making them suitable for HIV efficacy studies as they can be infected with HIV-1.[3][4] This model has been validated by replicating results from human clinical trials of Tenofovir.[3]
-
HBV Mouse Models: For Hepatitis B Virus, models such as human liver chimeric mice or mice subcutaneously injected with HepAD38 cells (which produce HBV) are used to evaluate antiviral efficacy.[5][6][7]
-
-
Rats:
-
Sprague-Dawley Rats: This strain is commonly used for toxicity studies, particularly for assessing renal and liver function following drug administration.[8]
-
-
Dogs:
-
Beagle Dogs: Beagles are frequently used in preclinical toxicology and pharmacokinetic studies due to their physiological similarities to humans in some aspects of drug metabolism.[9]
-
-
Non-Human Primates (NHPs):
-
Macaques (Rhesus, Pig-tailed): Macaques are a critical model for HIV research as they can be infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), which closely mimic HIV infection in humans.[10][11][12] They are used to evaluate pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP) strategies.
-
Chimpanzees: While their use is now highly restricted, chimpanzees are one of the few non-human species fully susceptible to human HBV and have been instrumental in HBV vaccine and antiviral research.[13]
-
Woodchucks: This model is used for studying HBV, as they can be infected with Woodchuck Hepatitis Virus (WHV), which is closely related to HBV and can cause chronic hepatitis and hepatocellular carcinoma.[13]
-
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from various in vivo studies on Tenofovir prodrugs. These values can serve as a reference for designing new experiments with this compound.
Table 1: Efficacy of Tenofovir Prodrugs in Animal Models
| Animal Model | Virus | Drug/Dose | Efficacy Outcome | Reference |
| Humanized BLT Mice | HIV | 1% Tenofovir (topical) | Significant reduction in vaginal HIV transmission (p=0.002) | [4] |
| Nude Mice with HepAD38 cells | HBV | TDF (33 to 300 mg/kg/day) | Suppressed virus replication for up to 10 days post-treatment | [5] |
| Nude Mice with HepAD38 cells | HBV | TDF + Emtricitabine (33 mg/kg/day each) | Sustained suppression of virus titer at 14 days post-treatment | [5] |
| Rhesus Macaques | SHIV | TDF (oral) | Partial protection against multiple virus challenges | [12] |
| Pig-tailed Macaques | SHIV | TAF/EVG inserts (rectal) | 93.1% efficacy with two inserts | [14] |
Table 2: Pharmacokinetic Parameters of Tenofovir in Animal Models
| Animal Model | Drug/Dose | Route | Key PK Parameters (Plasma) | Reference |
| BALB/c Mice | TDF (1000 mg/kg) | Oral | AUC approximately 8 times greater than in healthy volunteers | [1] |
| Beagle Dogs | Tenofovir dipivoxil fumarate | Oral | Bioequivalent to Tenofovir disoproxil fumarate | [9] |
| Pig-tailed Macaques | 10 mg TFV RDT | Vaginal | Cmax in vaginal tissue: 10^4 to 10^5 ng/g (1-4h post-dose) | [15] |
| BALB/c Mice | Tenofovir, Emtricitabine, Dolutegravir | Oral | Highest tissue concentrations in digestive tract, liver, and kidneys | [16] |
Table 3: Toxicity Findings for Tenofovir Prodrugs in Animal Models
| Animal Model | Drug/Dose | Duration | Key Toxicity Findings | Reference |
| BALB/c Mice | TDF (50, 500, 1000 mg/kg) | 91 days | No significant renal toxicity; minimal, reversible liver cytomegaly at 1000 mg/kg | [1] |
| C57BL/6 Mice | TDF (800 mg/kg/day) | 4 weeks | Renal tubular damage and dysfunction, leading to death in some animals | [2] |
| Sprague-Dawley Rats | TDF and NTDF (therapeutic doses) | 4 weeks | Mild histological alterations in liver and kidney | [8] |
| Rats | TAF HF (≥300 µg/kg/day) | 28 days | Inflammation at subcutaneous infusion site | [17] |
| Dogs | TAF HF (≥25 µ g/day ) | 28 days | Inflammation at subcutaneous infusion site | [17] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
This protocol is suitable for administering this compound to mice and rats for pharmacokinetic and toxicity studies.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose, or a co-solvent mixture)
-
Balance
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriate glassware
-
Animal scale
-
Gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of the test compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
If preparing a suspension, weigh the compound and slowly add it to the vehicle while stirring continuously to ensure a uniform mixture. A common vehicle is 0.5% (w/v) carboxymethylcellulose in sterile water.
-
For compounds with low aqueous solubility, a co-solvent system may be necessary. A formulation used for TDF consists of 10% ethanol, 30% PEG-400, 30% propylene glycol, and 30% water, with 0.05% carboxymethylcellulose as a suspending agent.[18][19]
-
-
Animal Preparation:
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
The dosing volume should typically not exceed 10 mL/kg for rodents.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the correct length for the gavage needle (from the corner of the mouth to the last rib).
-
Insert the gavage needle into the esophagus. If resistance is met, withdraw and re-attempt.
-
Slowly administer the formulation.
-
Observe the animal for a short period post-administration to ensure no adverse effects like reflux.
-
Protocol 2: Efficacy Evaluation in an HBV Mouse Model
This protocol describes the use of nude mice transplanted with HepAD38 cells to assess antiviral efficacy.[5][6]
Materials:
-
Nude mice
-
HepAD38 cells (human hepatoma cell line that produces HBV)
-
Matrigel
-
Syringes and needles
-
Test compound formulation
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Equipment for HBV DNA quantification (qPCR)
Procedure:
-
Tumor Implantation:
-
Harvest HepAD38 cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each nude mouse.
-
Allow the tumors to grow and establish viremia, which can take 2-3 weeks.
-
-
Pre-treatment Blood Sampling:
-
Collect baseline blood samples to determine the initial HBV DNA levels (viral load).
-
-
Drug Administration:
-
Group the animals and begin daily administration of the test compound (e.g., via oral gavage as per Protocol 1) and vehicle control.
-
-
Monitoring and Blood Collection:
-
Collect blood samples at regular intervals (e.g., weekly) throughout the treatment period and for a period after treatment cessation to monitor for viral rebound.
-
-
Quantification of HBV DNA:
-
Extract DNA from serum samples.
-
Use quantitative PCR (qPCR) to measure the number of HBV DNA copies.
-
-
Data Analysis:
-
Compare the change in viral load (log10 reduction) in the treated groups relative to the control group.
-
Protocol 3: Assessment of Renal Toxicity in Mice
This protocol outlines the procedures for monitoring kidney function in mice treated with the test compound.[1][2]
Materials:
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Test compound formulation
-
Biochemical analyzer for serum creatinine and blood urea nitrogen (BUN)
-
Kits for measuring urinary protein and albumin
-
Formalin and histology supplies
Procedure:
-
Drug Administration:
-
Administer the test compound to groups of mice at various dose levels for a specified duration (e.g., 28 or 91 days).
-
-
Urine and Blood Collection:
-
At baseline and at selected time points during the study, place mice in metabolic cages for 24-hour urine collection.
-
Collect blood samples via an appropriate method (e.g., tail vein, retro-orbital).
-
-
Biochemical Analysis:
-
Centrifuge blood to obtain serum and analyze for creatinine and BUN levels.
-
Analyze urine for total protein and albumin concentration.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and perfuse the kidneys with saline, followed by fixation in 10% neutral buffered formalin.
-
Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A pathologist should examine the slides for signs of tubular damage, necrosis, or other abnormalities.
-
Visualizations
Mechanism of Action of Tenofovir
Caption: Intracellular conversion of the Tenofovir prodrug to its active diphosphate form.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for preclinical in vivo efficacy and safety evaluation.
References
- 1. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal Dysfunction and Tubulopathy Induced by High-Dose Tenofovir Disoproxil Fumarate in C57BL/6 Mice | MDPI [mdpi.com]
- 3. Mouse model of human immune system validated :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. One Percent Tenofovir Applied Topically to Humanized BLT Mice and Used According to the CAPRISA 004 Experimental Design Demonstrates Partial Protection from Vaginal HIV Infection, Validating the BLT Model for Evaluation of New Microbicide Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of single and combination therapies with tenofovir disoproxil fumarate and emtricitabine in vitro and in a robust mouse model supporting high levels of hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating Organ Toxicity Profile of Tenofovir and Tenofovir Nanoparticle on the Liver and Kidney: Experimental Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Pharmacokinetics of tenofovir in Beagle dogs after oral dosing of tenofovir dipivoxil fumarate using HPLC-MS/MS analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of antiretroviral prophylaxis for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and efficacy of topical inserts containing tenofovir alafenamide fumarate and elvitegravir administered rectally in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and Safety Analyses of Tenofovir and Tenofovir-Emtricitabine Vaginal Tablets in Pigtailed Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate as a Research Tool for Viral Polymerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is the diethyl ester of adefovir, a potent acyclic nucleoside phosphonate analog of deoxyadenosine monophosphate.[1] This compound serves as a valuable research tool for studying viral polymerases, particularly the reverse transcriptase of Hepatitis B Virus (HBV). As a cell-permeable prodrug, it is efficiently hydrolyzed intracellularly to adefovir, which is subsequently phosphorylated by cellular kinases to its active metabolite, adefovir diphosphate.[2][3] Adefovir diphosphate acts as a competitive inhibitor and a chain terminator of viral DNA synthesis, making it a cornerstone for in vitro and cell-based antiviral research.[2][4] These application notes provide detailed protocols for utilizing this compound in viral polymerase inhibition studies, along with a compilation of relevant quantitative data.
Mechanism of Action
This compound exerts its antiviral effect through a multi-step intracellular conversion to its active form, adefovir diphosphate. This active metabolite then directly inhibits the viral DNA polymerase.
Quantitative Data Summary
The antiviral potency of adefovir, the active form of this compound, has been extensively characterized. The following tables summarize key quantitative data from in vitro and cell-based assays.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Adefovir
| Compound | Virus | Cell Line | Parameter | Value (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Adefovir | HBV | HBV-transfected human hepatoma cells | IC₅₀ | 0.2 - 2.5 | Not specified |
| Adefovir | HepG2.2.15 | EC₅₀ (9 days) | ~0.011 | >9090 (based on CC₅₀ >100 µM) | |
| Adefovir | HepG2.2.15 | EC₅₀ (48 hours) | ~3.66 | >27 (based on CC₅₀ >100 µM) | |
| Adefovir | HepG2.2.15 | EC₅₀ (24 hours) | ~43.9 | >2.2 (based on CC₅₀ >100 µM) |
Note: EC₅₀ and IC₅₀ values can vary depending on the specific experimental conditions, including incubation time and the cell line used.[5]
Table 2: Inhibition of Viral DNA Polymerase by Adefovir Diphosphate
| Enzyme | Natural Substrate | Inhibitor | Kᵢ (µM) |
| HBV DNA Polymerase | dATP | Adefovir Diphosphate | 0.1 |
| Human DNA Polymerase α | dATP | Adefovir Diphosphate | 1.18 |
| Human DNA Polymerase γ | dATP | Adefovir Diphosphate | 0.97 |
Table 3: Comparative Antiviral Activity of Adefovir Against Lamivudine-Resistant HBV
| HBV Strain | Compound | EC₅₀ (µM) |
| Wild-Type | Adefovir | Similar to Lamivudine-Resistant |
| Lamivudine-Resistant | Adefovir | Potent activity |
Adefovir maintains its antiviral efficacy against lamivudine-resistant HBV strains.[]
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and mechanism of action of this compound.
Protocol 1: Cell-Based Antiviral Activity and Cytotoxicity Assay
This protocol describes the determination of the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀) of the test compound in a continuous cell line that supports HBV replication, such as HepG2.2.15 cells.
1.1. Materials
-
HepG2.2.15 cell line (for antiviral assay)
-
HepG2 cell line (for cytotoxicity assay)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for HepG2.2.15 cell line maintenance)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
HBV DNA extraction kit
-
qPCR reagents for HBV DNA quantification
-
HBsAg and HBeAg ELISA kits
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
1.2. Cytotoxicity Assay (CC₅₀ Determination)
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.[7]
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for 72 hours at 37°C.[8]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ is the concentration that reduces cell viability by 50%.
1.3. Antiviral Activity Assay (EC₅₀ Determination)
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.[7]
-
Prepare serial dilutions of the test compound in culture medium at non-toxic concentrations (determined from the cytotoxicity assay).
-
Remove the medium and add 100 µL of the prepared compound dilutions. Include an untreated virus control.
-
Incubate the plates for 6-9 days, replacing the medium with freshly prepared compound dilutions every 2-3 days.[3]
-
On the final day, collect the cell culture supernatants for quantification of extracellular HBV DNA, HBsAg, and HBeAg.[7]
-
HBV DNA Quantification: Extract viral DNA from the supernatant using a commercial kit. Quantify HBV DNA levels using a validated qPCR assay.
-
HBsAg/HBeAg Quantification: Quantify the levels of HBsAg and HBeAg in the supernatant using commercial ELISA kits, following the manufacturer's instructions.[8]
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated virus control. The EC₅₀ is the concentration that inhibits viral replication (measured by DNA, HBsAg, or HBeAg levels) by 50%.
Protocol 2: In Vitro (Cell-Free) HBV Polymerase Inhibition Assay
This protocol describes a method to directly measure the inhibition of HBV DNA polymerase activity using a cell-free system. This assay typically utilizes recombinant HBV polymerase or polymerase from isolated viral core particles.
2.1. Materials
-
Recombinant HBV polymerase or isolated HBV core particles
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% NP-40)
-
Template/Primer (e.g., poly(dA)/oligo(dT) for DNA-dependent DNA polymerase activity)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dATP or [α-³³P]TTP)
-
Adefovir Diphosphate (the active form of the inhibitor)
-
Stop Solution (e.g., 0.5 M EDTA)
-
Filter membranes (e.g., DE81)
-
Wash buffers (e.g., 0.5 M Na₂HPO₄, ethanol)
-
Scintillation fluid and counter
-
Alternatively: Polyacrylamide gel electrophoresis (PAGE) apparatus, phosphorimager
2.2. Assay Procedure
-
Reaction Setup: On ice, prepare a master mix containing the reaction buffer, template/primer, unlabeled dNTPs, and the radiolabeled dNTP.
-
In individual microcentrifuge tubes, add varying concentrations of adefovir diphosphate. Include a no-inhibitor control.
-
Add the master mix to each tube.
-
Initiation of Reaction: Add the HBV polymerase preparation to each tube to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection and Quantification:
-
Filter Binding Assay: Spot the reaction mixtures onto DE81 filter membranes. Wash the filters extensively with Na₂HPO₄ and ethanol to remove unincorporated nucleotides. Measure the incorporated radioactivity on the filters using a scintillation counter.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel. Visualize and quantify the radiolabeled product using a phosphorimager.
-
-
Data Analysis: Calculate the percentage of polymerase inhibition for each concentration of adefovir diphosphate relative to the no-inhibitor control. The IC₅₀ is the concentration that inhibits polymerase activity by 50%.
Conclusion
This compound is a crucial research tool for the investigation of viral polymerases, particularly in the context of HBV. Its utility as a cell-permeable prodrug of adefovir allows for robust cell-based screening of antiviral activity. Furthermore, the active metabolite, adefovir diphosphate, is instrumental in biochemical assays for the direct characterization of polymerase inhibition. The provided protocols and quantitative data serve as a comprehensive resource for researchers aiming to utilize this compound in their antiviral drug discovery and development efforts.
References
- 1. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is Adefovir Dipivoxil used for? [synapse.patsnap.com]
- 4. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. ice-hbv.org [ice-hbv.org]
Application Note: Cell Permeability Assay for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is a nucleotide analog with structural similarities to established antiviral prodrugs like adefovir dipivoxil.[1][2] The cellular uptake and subsequent intracellular activation are critical determinants of its potential therapeutic efficacy. As a diethyl phosphonate ester, it is anticipated to function as a prodrug, designed to mask the negative charges of the phosphonate group, thereby enhancing its lipophilicity and facilitating passive diffusion across the cell membrane.[1][] Once inside the cell, it is expected to be metabolized by cellular esterases to release the active phosphonate, which can then be phosphorylated by cellular kinases to the active diphosphate form.[4][5][6] This active metabolite can then inhibit viral DNA polymerases, representing a key mechanism of antiviral action.[4][5]
This application note provides detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. The PAMPA model serves as a high-throughput initial screen for passive membrane permeability, while the Caco-2 assay provides a more comprehensive assessment of both passive diffusion and active transport mechanisms in a system that mimics the human intestinal epithelium.[7][8][9][10][11]
Potential Cellular Uptake and Activation Pathway
The proposed intracellular fate of this compound is illustrated in the following diagram. This pathway is hypothesized based on the known metabolism of similar acyclic nucleoside phosphonate prodrugs.
Caption: Proposed intracellular metabolic pathway of the compound.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based, high-throughput screen that predicts passive intestinal absorption.[10][11][12]
Experimental Workflow:
Caption: Workflow for the PAMPA experiment.
Protocol:
-
Preparation of Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Preparation of Donor and Acceptor Plates:
-
Acceptor Plate: To each well of a 96-well microplate, add 300 µL of phosphate-buffered saline (PBS), pH 7.4.
-
Donor Plate: Carefully coat the membrane of a 96-well filter plate with 5 µL of the lipid solution. Add 200 µL of the test compound solution (e.g., 100 µM in PBS, pH 6.5) to each well of the coated filter plate.
-
-
Incubation: Place the donor plate into the acceptor plate and incubate at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.[12]
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: Calculate the effective permeability (Pe) using the following equation:
Pe = (-ln(1 - CA/Cequ)) * (VA * VD) / ((VA + VD) * A * t)
Where:
-
CA is the concentration in the acceptor well.
-
Cequ is the equilibrium concentration.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
Data Presentation:
| Compound | Test Concentration (µM) | Incubation Time (h) | pH (Donor/Acceptor) | Permeability (Pe) (10-6 cm/s) |
| This compound | 100 | 16 | 6.5 / 7.4 | Experimental Value |
| Propranolol (High Permeability Control) | 100 | 16 | 6.5 / 7.4 | > 5 |
| Acyclovir (Low Permeability Control) | 100 | 16 | 6.5 / 7.4 | < 1 |
Caco-2 Permeability Assay
The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a model for both passive and active transport across the intestinal epithelium.[7][8][9]
Experimental Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Protocol:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >200 Ω·cm².
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A-B) transport, add the test compound (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
Calculate the efflux ratio (ER):
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]
-
Data Presentation:
| Compound | Direction | Papp (10-6 cm/s) | Efflux Ratio |
| This compound | A-B | Experimental Value | |
| B-A | Experimental Value | ||
| Propranolol (High Permeability Control) | A-B | > 10 | ~1 |
| Atenolol (Low Permeability Control) | A-B | < 1 | ~1 |
| Digoxin (P-gp Substrate Control) | A-B | Experimental Value | > 2 |
| B-A | Experimental Value |
Conclusion
The described PAMPA and Caco-2 permeability assays provide a robust framework for evaluating the cell permeability of this compound. The data generated from these assays will be instrumental in understanding its drug-like properties, predicting its oral bioavailability, and elucidating its potential for active transport, thereby guiding further preclinical development.
References
- 1. CAS 116384-53-3: Diethyl P-[[2-(6-amino-9H-purin-9-yl)etho… [cymitquimica.com]
- 2. Bis[(2,2-dimethylpropanoyloxy)methyl] {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate–succinic acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 5. Effect of adefovir dipivoxil on T cell immune function in the treatment of chronic hepatitis B and hepatocirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
Application Notes and Protocols for Antiviral Susceptibility Testing of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate is an acyclic nucleoside phosphonate, a class of compounds known for their antiviral activities. It is a diethyl ester prodrug of adefovir (PMEA), which is clinically used for the treatment of chronic hepatitis B virus (HBV) infection. The diethyl ester modification is intended to enhance cell permeability, allowing for more efficient delivery of the active compound into the target cells. Inside the cell, it is metabolized to the active diphosphate form, which acts as a competitive inhibitor and chain terminator of viral DNA polymerases.
These application notes provide a comprehensive overview of the methodologies required to assess the antiviral efficacy and cytotoxicity of this compound.
Mechanism of Action
This compound is a prodrug that, upon entering a host cell, is metabolized to its active form, adefovir diphosphate. This active metabolite is an analogue of deoxyadenosine triphosphate (dATP). It competitively inhibits viral DNA polymerase (reverse transcriptase) and, when incorporated into the viral DNA, leads to chain termination, thus halting viral replication.[1][2] This mechanism of action is particularly effective against viruses that rely on reverse transcriptase for their life cycle, such as HBV.
Data Presentation
Table 1: Antiviral Activity against Hepatitis B Virus (HBV)
| Compound | Cell Line | EC50 (µM) | Virus Strain | Reference |
| Adefovir | HepG2 2.2.15 | 0.2 - 2.5 | Wild-type | [1] |
| Adefovir Dipivoxil | HepG2 2.2.15 | ~0.011 | Wild-type | [2] |
EC50 (50% Effective Concentration) is the concentration of the compound that inhibits viral replication by 50%.
Table 2: Cytotoxicity Data
| Compound | Cell Line | CC50 (µM) | Reference |
| Adefovir Dipivoxil | HepG2 | ~43.9 | [2] |
CC50 (50% Cytotoxic Concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.
Table 3: Selectivity Index
| Compound | Cell Line | Selectivity Index (SI = CC50/EC50) | Reference |
| Adefovir Dipivoxil | HepG2 | ~3991 | [2] |
The Selectivity Index is a measure of the therapeutic window of a compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to the host cells, which is crucial for distinguishing between antiviral effects and general cytotoxicity.
Materials:
-
Host cell line (e.g., HepG2 for HBV)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Dilution: Prepare serial two-fold dilutions of the compound in complete growth medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Antiviral Efficacy Assay (Plaque Reduction Assay)
This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of a lytic virus.
Materials:
-
Host cell line
-
Target virus stock
-
Complete growth medium
-
This compound stock solution
-
24-well or 48-well cell culture plates
-
Overlay medium (e.g., medium with 0.5% agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with medium containing two-fold serial dilutions of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with formalin and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the "no drug" control. The EC50 is the compound concentration that reduces the number of plaques by 50%.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the in vitro evaluation of the antiviral properties of this compound. By determining the CC50 and EC50 values, researchers can calculate the selectivity index, a critical parameter for assessing the potential of a compound as a therapeutic agent. While specific data for this diethyl ester are not widely published, the provided protocols and the data for related compounds offer a strong starting point for its characterization.
References
Experimental Design for in vivo Studies of PMEA Diethyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA), also known as adefovir, is a potent nucleotide analogue with broad-spectrum antiviral activity. However, its clinical utility via oral administration is limited by poor bioavailability. To overcome this, prodrug strategies are employed, such as the esterification of the phosphonate group to enhance membrane permeability and oral absorption. This document provides a detailed guide for the in vivo experimental design of PMEA diethyl ester, a prodrug of PMEA. The protocols and data presented are based on established methodologies for analogous PMEA prodrugs, such as adefovir dipivoxil (bis-POM PMEA), due to the limited availability of specific data for the diethyl ester derivative. These notes are intended to serve as a comprehensive resource for researchers planning preclinical in vivo studies to evaluate the pharmacokinetic, pharmacodynamic, and toxicological profile of PMEA diethyl ester.
Data Presentation: Pharmacokinetic Parameters of PMEA Prodrugs in Rats
The following table summarizes the oral bioavailability of different PMEA bisester prodrugs in rats, which can serve as a benchmark for studies on PMEA diethyl ester.
| Prodrug Name | Dose (PMEA equivalent) | Vehicle | Animal Model | Oral Bioavailability (%) | Reference |
| Bis-(pivaloyloxymethyl) PMEA (Adefovir Dipivoxil) | 10 mg/kg | PEG 400 | Male Rats | 38.2 | [1] |
| Bis-(phenyl) PMEA | 10 mg/kg | PEG 400 | Male Rats | 2.46 | [1] |
| Bis-(o-ethoxyphenyl) PMEA | 10 mg/kg | PEG 400 | Male Rats | 40.1 | [1] |
Signaling and Metabolic Pathways
Metabolic Activation of PMEA Diethyl Ester
PMEA diethyl ester is designed to be absorbed orally and then intracellularly hydrolyzed by cellular esterases to release the active parent drug, PMEA. PMEA is subsequently phosphorylated by cellular kinases to its active diphosphate form, PMEA diphosphate (PMEApp). PMEApp acts as a competitive inhibitor of viral DNA polymerases or reverse transcriptases.
Caption: Metabolic activation pathway of PMEA diethyl ester.
Experimental Protocols
Pharmacokinetic (PK) Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of PMEA following administration of PMEA diethyl ester.
Materials:
-
PMEA diethyl ester
-
Vehicle (e.g., Polyethylene glycol 400 (PEG 400))
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
HPLC system with fluorescence detector
Protocol:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Dosing Formulation: Prepare a solution of PMEA diethyl ester in PEG 400 at a concentration that will deliver a 10 mg/kg equivalent of PMEA.[1]
-
Animal Groups:
-
Group 1 (Oral): Administer PMEA diethyl ester solution orally via gavage to fasted rats (n=6-9).
-
Group 2 (Intravenous - for bioavailability calculation): Administer a known dose of PMEA intravenously to a separate group of rats (n=6-9).
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[1]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as HPLC with fluorescence derivatization, for the quantification of PMEA in plasma.[1]
-
Prepare a standard curve of PMEA in blank plasma.
-
Process and analyze the plasma samples to determine PMEA concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
in vivo Antiviral Efficacy Study (Murine Retrovirus Model)
Objective: To evaluate the in vivo antiviral efficacy of PMEA diethyl ester.
Materials:
-
PMEA diethyl ester
-
Vehicle for administration
-
Animal model susceptible to a retrovirus (e.g., mice and Moloney murine sarcoma virus (Mo-MSV)).
-
Calipers for tumor measurement
Protocol:
-
Animal Model: Use a well-established in vivo model, such as Mo-MSV-induced tumor formation in mice.
-
Animal Groups:
-
Group 1 (Vehicle Control): Administer the vehicle alone.
-
Group 2 (PMEA Diethyl Ester): Administer PMEA diethyl ester at various dose levels (e.g., 1, 5, 20, 50 mg/kg/day).
-
Group 3 (Positive Control): Administer a known antiviral agent as a positive control.
-
-
Virus Inoculation: Inoculate mice with Mo-MSV to induce tumor formation.
-
Treatment: Begin daily administration of the test compounds and vehicle one day after virus inoculation and continue for a specified duration.
-
Efficacy Evaluation:
-
Monitor the mice daily for tumor development and measure tumor size with calipers.
-
Record survival rates for each group.
-
Statistically compare tumor growth and survival rates between the treated and control groups.
-
Acute Toxicity Study in Mice
Objective: To assess the short-term toxicity of PMEA diethyl ester.
Materials:
-
PMEA diethyl ester
-
Vehicle
-
Mice (e.g., BALB/c or C57BL/6)
-
Equipment for blood collection and clinical chemistry analysis
-
Histopathology equipment
Protocol:
-
Animal Groups:
-
Group 1 (Vehicle Control): Administer the vehicle.
-
Group 2-4 (PMEA Diethyl Ester): Administer single or repeated doses of PMEA diethyl ester at three different dose levels (low, medium, and high).
-
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage).
-
Observation:
-
Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption for at least 14 days.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Compare all parameters between the treated and control groups to identify any dose-related toxicity.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Troubleshooting low efficacy of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate in assays
Welcome to the technical support center for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the use of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prodrug of Adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1] Its antiviral activity relies on intracellular conversion to the active metabolite, Adefovir diphosphate.[1][2] This active form acts as a competitive inhibitor of viral DNA polymerases (e.g., Hepatitis B virus polymerase) by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[1][2] Incorporation of Adefovir diphosphate into the growing viral DNA chain leads to premature chain termination, thereby inhibiting viral replication.[2]
Q2: My compound is showing lower than expected efficacy (high IC50 value) in my cell-based antiviral assay. What are the potential causes?
A2: Low efficacy can stem from several factors:
-
Insufficient Prodrug Conversion: The diethyl ester form of the compound must be hydrolyzed by intracellular esterases to Adefovir, which is then phosphorylated to its active diphosphate form.[3] Inefficient hydrolysis or phosphorylation in the cell line being used can lead to low levels of the active metabolite.[4]
-
Cell Line Variability: The enzymatic machinery responsible for prodrug activation can vary significantly between different cell lines.[4] For example, primary human hepatocytes may phosphorylate Adefovir more efficiently than some hepatoma cell lines.[4]
-
High dNTP Levels: The intracellular concentration of the natural substrate, dATP, can compete with Adefovir diphosphate for binding to the viral polymerase.[2] High endogenous dATP pools in your cell line can reduce the inhibitory effect of the compound.
-
Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh solutions for your experiments.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or reagent concentrations, can affect the outcome.
Q3: I am observing significant cytotoxicity in my assays, even at low concentrations of the compound. What could be the reason?
A3: While Adefovir has a known dose-dependent nephrotoxicity profile in clinical settings, in vitro cytotoxicity can be influenced by:
-
High Intracellular Accumulation: Some cell lines may express transporters that actively uptake the compound, leading to high intracellular concentrations and subsequent toxicity.[5]
-
Off-Target Effects: At high concentrations, nucleotide analogs can potentially inhibit host cellular DNA polymerases, although Adefovir generally shows less activity against mitochondrial polymerase gamma.[6]
-
Impurities: Verify the purity of your compound stock. Contaminants could be contributing to the observed cytotoxicity.
Q4: Can this compound be used directly in a biochemical (cell-free) polymerase assay?
A4: No, this compound is a prodrug and will not be active in a cell-free polymerase assay. For such assays, the active form, Adefovir diphosphate, must be used. The parent compound, Adefovir, would also be inactive as it requires phosphorylation.
Troubleshooting Guide
Issue 1: High IC50 Value (Low Potency) in Cell-Based Assays
| Possible Cause | Suggested Solution |
| Inefficient Prodrug Conversion | 1. Cell Line Selection: Use a cell line known to have high esterase and kinase activity (e.g., primary hepatocytes or HepG2 cells).[4] 2. Metabolite Analysis: If possible, use LC-MS/MS to quantify the intracellular levels of Adefovir and Adefovir diphosphate to confirm conversion.[4] |
| High Endogenous dNTP Pools | 1. Cell Cycle Synchronization: Synchronize cells in a phase with lower dNTP levels, if compatible with your viral replication model. 2. Cell Density: Ensure consistent cell seeding density, as dNTP pools can vary with cell confluence. |
| Compound Degradation | 1. Fresh Stock: Prepare fresh stock solutions of the compound in a suitable solvent (e.g., DMSO) and store them appropriately (typically at -20°C or -80°C). 2. Purity Check: Verify the purity of the compound using analytical methods like HPLC. |
| Suboptimal Assay Protocol | 1. Incubation Time: Optimize the drug treatment duration. A longer incubation may be required for sufficient prodrug conversion and inhibition of viral replication. 2. Controls: Ensure all controls (vehicle, positive inhibitor) are behaving as expected. |
Issue 2: High Background or Non-Specific Effects
| Possible Cause | Suggested Solution |
| Non-Specific Binding | 1. Assay Buffer Composition: For biochemical assays using the active form, the anionic phosphonate group can cause non-specific binding.[2] Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. 2. Plate Type: Use low-binding microplates. |
| Chelation Effects | 1. Buffer Choice: Phosphonates can chelate divalent metal ions.[2] Ensure your buffer composition is optimized and consider the impact on metal-dependent enzymes. |
Quantitative Data Summary
The following tables provide representative data for the active form of the compound, Adefovir. Note that IC50 and CC50 values can vary based on the cell line, viral strain, and specific experimental conditions.
Table 1: In Vitro Antiviral Activity of Adefovir
| Virus | Cell Line | IC50 (µM) | Reference |
| Hepatitis B Virus (HBV) | Primary Duck Hepatocytes | 0.01 | [7] |
| Lamivudine-Resistant HBV | HepG2 | Similar to Wild-Type | [8] |
Table 2: In Vitro Cytotoxicity of Adefovir
| Cell Line | CC50 (µM) | Reference |
| Primary Duck Hepatocytes | 200 | [7] |
Table 3: Intracellular Half-life of Adefovir Diphosphate
| Cell Type | Half-life (hours) | Reference |
| HepG2 | 33 ± 3 | [4] |
| Huh-7 | 10 ± 1 | [4] |
| Primary Human Hepatocytes (Donor 1) | 48 ± 3 | [4] |
| Primary Human Hepatocytes (Donor 2) | 33 ± 2 | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 in an HBV-Replicating Cell Line (e.g., HepG2.2.15)
This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of this compound against HBV.
1. Cell Seeding:
- Seed HepG2.2.15 cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
- Incubate overnight at 37°C, 5% CO2.
2. Compound Preparation and Treatment:
- Prepare a 2x serial dilution of the compound in cell culture medium. A typical concentration range to test would be from 0.001 µM to 10 µM.
- Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HBV inhibitor).
- Remove the old medium from the cells and add the medium containing the compound dilutions.
3. Incubation:
- Incubate the cells for 6-8 days. Replace the medium with freshly prepared compound dilutions every 2-3 days.
4. Quantification of Extracellular HBV DNA (qPCR):
- Collect the cell culture supernatant at the end of the incubation period.
- Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
- Perform quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.
- Generate a standard curve using a plasmid containing the HBV target sequence to quantify HBV DNA copy numbers.
5. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the log of the compound concentration.
- Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol is performed in parallel with the IC50 assay to determine the 50% cytotoxic concentration (CC50).
1. Cell Seeding and Treatment:
- Follow steps 1 and 2 from Protocol 1, using a parallel plate of HepG2.2.15 cells (or the parent HepG2 cell line).
2. Incubation:
- Incubate for the same duration as the IC50 assay.
3. Assessment of Cell Viability:
- Use a commercial cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT) according to the manufacturer's instructions.
- Measure the signal (luminescence or absorbance) using a plate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration.
- Determine the CC50 value using non-linear regression analysis.
- Calculate the Selectivity Index (SI) as CC50 / IC50. A higher SI value indicates a more favorable therapeutic window.
Visualizations
Caption: Intracellular activation pathway of the prodrug and its mechanism of action.
Caption: Troubleshooting workflow for low assay efficacy.
Caption: Experimental workflow for IC50 determination.
References
- 1. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Optimizing Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate concentration to reduce cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate to minimize cytotoxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A: this compound is a purine nucleotide analog. Structurally, it is related to adefovir, an antiviral drug. As a nucleotide analog, its primary mechanism of action is expected to be the inhibition of DNA and RNA synthesis.[1] After cellular uptake and metabolic activation (phosphorylation), it likely competes with natural nucleosides for incorporation into newly synthesized nucleic acid chains, leading to chain termination and the induction of apoptosis in rapidly dividing cells.[2][3]
Q2: I am observing high levels of cytotoxicity in my experiments. What are the potential causes?
A: High cytotoxicity can stem from several factors:
-
Concentration: The compound may be used at a concentration that is toxic to the specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nucleotide analogs.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be cytotoxic at higher concentrations. It is recommended to keep the final solvent concentration below 0.5%.[4]
-
Compound Precipitation: At high concentrations, the compound may precipitate out of the solution, leading to inconsistent results and potential physical stress on the cells.
-
Extended Exposure Time: Prolonged exposure to the compound can lead to increased cell death.
-
Contamination: Microbial contamination in cell cultures can cause widespread cell death.[5]
Q3: What is a recommended starting concentration range for cytotoxicity testing?
A: For a novel compound, it is advisable to test a broad range of concentrations in a logarithmic or half-log dilution series to establish a dose-response curve.[6] Based on data from the related compound, adefovir, a starting range of 0.1 µM to 500 µM could be appropriate for initial cytotoxicity assessments in liver cell lines like HepG2.[7] However, the optimal range will be cell-line dependent.
Q4: How can I differentiate between true cytotoxicity and other experimental artifacts?
A: To ensure the observed cell death is a direct result of the compound's activity, consider the following:
-
Vehicle Controls: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.[6]
-
Multiple Assays: Use at least two different cytotoxicity assays that measure different cellular parameters. For example, combine a metabolic assay like MTT with a membrane integrity assay like LDH release.
-
Microscopic Examination: Visually inspect the cells under a microscope for morphological changes characteristic of apoptosis or necrosis, such as cell shrinkage, membrane blebbing, or detachment.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cytotoxicity at All Tested Concentrations | The selected concentration range is too high for the cell line. | Test a wider range of concentrations, starting from a much lower dose (e.g., in the nanomolar range). |
| Cell line is highly sensitive to the compound. | Consider using a more resistant cell line or reducing the exposure time. | |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% to 0.5%). Run a vehicle control with the highest solvent concentration.[4][6] | |
| Inconsistent Results Between Experiments | Compound precipitation in the stock solution or culture medium. | Visually inspect for precipitates. Prepare fresh stock solutions for each experiment. Consider a solubility test before starting cell-based assays. |
| Inaccurate pipetting or cell seeding. | Calibrate pipettes regularly. Ensure a homogenous single-cell suspension before seeding to avoid clumps. | |
| "Edge effect" in multi-well plates. | Avoid using the outermost wells for critical experiments, or fill them with sterile PBS or media to maintain humidity. | |
| No Observable Cytotoxicity | The compound is not potent in the chosen cell line or assay. | Verify that the target of the compound is present in your cell line. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[6] | |
| The compound is not being taken up by the cells. | For nucleotide analogs, cellular uptake is often mediated by specific transporters.[8] Ensure your cell line expresses the appropriate transporters. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Appropriate cell line (e.g., HepG2)
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 2 x 10⁴ cells/well for HepG2) and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium and add the compound-containing medium to the wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Membrane Integrity Assessment using LDH Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells and compound as prepared for the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.[1]
-
Stop Reaction: Add the stop solution (if included in the kit).
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |
| HepG2 | MTT | 48 | 150 |
| HeLa | MTT | 48 | 75 |
| A549 | LDH | 72 | 220 |
| MCF-7 | MTT | 72 | 180 |
Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values must be determined experimentally.
Table 2: Reference Cytotoxicity Data for Related Compounds
| Compound | Cell Line | Assay | Exposure Time | CC50 (µM) | Reference |
| Adefovir | HepG2 | Proliferation | Not Specified | 398 | [9] |
| Tenofovir | HepG2 | Proliferation | Not Specified | >1000 | [9] |
CC50: 50% cytotoxic concentration
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of the compound.
Potential Signaling Pathways Involved in Cytotoxicity
As a purine nucleotide analog, this compound may induce cytotoxicity through several interconnected signaling pathways.
1. Inhibition of DNA Synthesis and Apoptosis Induction
Caption: Inhibition of DNA synthesis leading to apoptosis.
2. Modulation of PI3K/Akt/mTOR and cAMP Signaling
Some nucleotide analogs have been shown to influence key cellular signaling pathways that regulate cell survival, proliferation, and metabolism.
Caption: Potential modulation of cell signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel nucleotide phosphonate analogues with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility challenges of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS No. 116384-53-3) is a phosphonate derivative containing a purine base.[1][2] It is recognized as a key intermediate in the synthesis of Adefovir Dipivoxil, a prodrug of Adefovir. Adefovir is an antiviral drug used in the treatment of chronic hepatitis B infection. The mechanism of action of Adefovir involves the inhibition of viral DNA polymerase, which is crucial for viral replication.
Q2: What are the general solubility characteristics of this compound?
Q3: Why is DMSO recommended as a solvent for this type of compound?
DMSO is a powerful and versatile solvent widely used in biological research for several reasons:
-
High Solubilizing Power: It can dissolve a wide range of polar and nonpolar compounds.
-
Miscibility with Water: It is fully miscible with water and cell culture media, allowing for easy dilution of stock solutions to working concentrations.
-
Biocompatibility at Low Concentrations: At low final concentrations (typically <0.5%), DMSO is generally well-tolerated by most cell lines in culture.[6]
Troubleshooting Guide: Solubility Issues in DMSO
Problem 1: The compound does not fully dissolve in DMSO at the desired concentration.
Possible Causes:
-
Concentration exceeds solubility limit: The desired concentration may be higher than the compound's intrinsic solubility in DMSO.
-
Quality of DMSO: The DMSO used may not be anhydrous or of high purity, which can affect its solvating power.
-
Temperature: Dissolution may be slow at room temperature.
Solutions:
| Solution | Detailed Steps |
| Optimize Concentration | Start by preparing a lower concentration stock solution. If that is successful, gradually increase the concentration to determine the solubility limit. |
| Use High-Quality DMSO | Ensure you are using anhydrous, high-purity (≥99.9%) DMSO. Store it properly to prevent moisture absorption. |
| Gentle Heating | Warm the solution gently in a water bath (e.g., 37°C) to aid dissolution.[5] Avoid excessive heat, which could degrade the compound. |
| Sonication | Use a sonicator bath to provide mechanical agitation, which can help break up solid particles and enhance dissolution.[6] |
| Vortexing | Vortex the solution vigorously for several minutes to ensure thorough mixing.[5] |
Problem 2: The compound dissolves in DMSO but precipitates when diluted into aqueous media (e.g., cell culture medium, PBS).
Possible Causes:
-
Poor aqueous solubility: The compound is significantly less soluble in the aqueous buffer than in DMSO.
-
Rapid change in solvent polarity: Adding a concentrated DMSO stock directly to an aqueous solution can cause the compound to "crash out" of solution.
-
Final DMSO concentration is too low: The amount of DMSO in the final working solution is insufficient to keep the compound dissolved.
Solutions:
| Solution | Detailed Steps |
| Stepwise Dilution | Perform serial dilutions of the high-concentration DMSO stock in 100% DMSO first to create intermediate stocks. Then, dilute these intermediate stocks into the aqueous medium.[7] |
| Slow Addition with Mixing | Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation. |
| Optimize Final DMSO Concentration | While aiming for a low final DMSO concentration to minimize cytotoxicity (typically ≤0.5%), ensure it is sufficient to maintain solubility.[6] You may need to perform a dose-response curve to find the optimal balance between solubility and cell viability. |
| Use a Co-solvent | If DMSO alone is not sufficient, consider using a mixture of solvents. However, the compatibility of any co-solvent with your experimental system must be validated. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol provides a general method for preparing a stock solution of this compound in DMSO. The target concentration should be determined based on experimental needs and the compound's solubility.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock concentration. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 329.29 g/mol :
-
Mass (g) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.001 L x 0.01 mol/L x 329.29 g/mol = 0.00329 g = 3.29 mg
-
-
Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.
Protocol 2: Determining the Kinetic Solubility in an Aqueous Buffer
This protocol allows you to estimate the maximum soluble concentration of your compound in your specific experimental buffer.
Materials:
-
High-concentration stock solution of the compound in DMSO (e.g., 10 mM)
-
Your specific aqueous experimental buffer (e.g., PBS, cell culture medium)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (turbidity) at a wavelength between 500-700 nm.
Procedure:
-
Prepare the plate: Add 198 µL of your aqueous buffer to several wells of the 96-well plate.
-
Initial dilution: Add 2 µL of your 10 mM DMSO stock solution to the first well. This creates a 100 µM solution in 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial dilutions: Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well (containing 100 µL of buffer), and so on across the plate.
-
Control well: Include a well with 198 µL of buffer and 2 µL of DMSO (1% DMSO) as a negative control.
-
Incubation: Incubate the plate at your experimental temperature for 1-2 hours.
-
Measure turbidity: Read the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data analysis: The lowest concentration that shows a significant increase in absorbance compared to the control well is considered the limit of kinetic solubility.
Visualizations
Signaling Pathway: Mechanism of Action of Adefovir
The following diagram illustrates the intracellular activation of Adefovir and its mechanism of inhibiting viral DNA replication. This compound is a precursor to Adefovir.
Caption: Intracellular activation of Adefovir and inhibition of viral DNA synthesis.
Experimental Workflow: Preparing a Working Solution
This workflow outlines the steps to prepare a final working solution of the compound for cell-based assays, minimizing the risk of precipitation.
Caption: Step-by-step process for preparing a working solution from a DMSO stock.
Troubleshooting Logic for Solubility Issues
This decision tree provides a logical approach to troubleshooting common solubility problems.
Caption: A decision tree for resolving solubility challenges.
References
- 1. 116384-53-3 | this compound - Moldb [moldb.com]
- 2. [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonic acid diethyl ester, CasNo.116384-53-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. Making sure you're not a bot! [tib.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Minimizing off-target effects of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate in experiments
Welcome to the technical support center for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate (Diethyl PMEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound, also known as Diethyl PMEA, is a chemical compound belonging to the phosphonate class.[1] Structurally, it contains a purine derivative, suggesting potential biological activity, as purines are fundamental components of nucleic acids.[1] It is recognized as an intermediate in the synthesis of Adefovir Dipivoxil, a prodrug of Adefovir, which is an antiviral medication.[][3] Given its structure as an acyclic nucleoside phosphonate analog, its primary applications in research are likely related to studies on viral replication and as a precursor for synthesizing more complex nucleotide analogs.[3][4]
Q2: What are off-target effects and why are they a concern when working with Diethyl PMEA?
A2: Off-target effects occur when a compound binds to and alters the function of proteins or biomolecules other than its intended target.[5] This is a significant concern because such unintended interactions can lead to misinterpretation of experimental outcomes, cellular toxicity, and a lack of translatable results from preclinical to clinical settings.[5][6] For a nucleotide analog like Diethyl PMEA, potential off-targets could include various DNA and RNA polymerases, kinases, and other nucleotide-binding proteins.
Q3: What are the initial signs of potential off-target effects in my experiments with Diethyl PMEA?
A3: Key indicators of off-target effects in cell-based assays may include:
-
Inconsistent results when compared with other, structurally different compounds targeting the same pathway.[6]
-
Discrepancies with genetic validation studies. For example, if the phenotype observed with Diethyl PMEA is not replicated when the intended target is knocked down or knocked out using methods like CRISPR-Cas9 or siRNA.[6]
-
Cellular toxicity observed at concentrations close to the effective dose for the primary target.
-
Effects are only seen at high concentrations of the compound.
Q4: How can I distinguish between on-target and off-target effects?
A4: A multi-faceted approach is recommended:
-
Use a negative control: This would be a close chemical analog of Diethyl PMEA that is inactive against the intended target. If the observed phenotype is absent with the negative control, it is more likely an on-target effect.[5]
-
Orthogonal validation: Use multiple, structurally distinct inhibitors that target the same protein or pathway. If they all produce the same phenotype, it is less likely to be caused by shared off-targets.[6]
-
Genetic knockdown/knockout: Employ techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target. If the observed phenotype is recapitulated, it strengthens the evidence for an on-target effect.[5]
-
Dose-response analysis: On-target effects should ideally occur at lower concentrations than off-target effects. A steep dose-response curve can sometimes suggest a specific, high-affinity interaction.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Diethyl PMEA and suggests potential solutions to minimize off-target effects.
| Problem | Possible Cause | Troubleshooting Steps |
| High cellular toxicity at effective concentrations | Off-target binding to essential cellular machinery. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Conduct cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with functional assays. 3. Test in multiple cell lines to see if the toxicity is cell-type specific.[5] |
| Inconsistent phenotypic results | Off-target effects, compound instability, or compensatory signaling. | 1. Verify compound integrity and purity. 2. Use structurally different inhibitors for the same target to see if the phenotype is consistent.[6] 3. Probe for activation of compensatory pathways using techniques like Western blotting.[5] |
| Discrepancy between in vitro and cellular assay results | Poor cell permeability, metabolic inactivation, or off-target effects in the cellular context. | 1. Confirm cellular uptake of Diethyl PMEA. 2. Perform target engagement assays (e.g., CETSA) to verify that the compound is binding to its intended target in cells.[6] 3. Consider the high cellular ATP concentrations, which can affect the potency of ATP-competitive inhibitors.[7] |
| High background in kinase assays | Compound interference with the assay detection system or compound aggregation. | 1. Run a "no enzyme" control with the compound to check for direct interference.[8] 2. Include a detergent like 0.01% Triton X-100 in the assay buffer to prevent compound aggregation.[8] 3. Pre-read the assay plate to check for inherent phosphorescence.[7] |
Data Presentation
Clear presentation of quantitative data is crucial for interpreting experimental results. The following tables are examples and should be populated with your experimental data.
Table 1: In Vitro Kinase Selectivity Profile of Diethyl PMEA (Hypothetical Data)
| Kinase Target | IC50 (µM) |
| Primary Target Kinase A | 0.5 |
| Off-Target Kinase B | 15.2 |
| Off-Target Kinase C | > 50 |
| Off-Target Kinase D | 8.7 |
Table 2: Comparison of Cellular Effects of Diethyl PMEA and a Structurally Unrelated Inhibitor (Hypothetical Data)
| Parameter | Diethyl PMEA | Inhibitor X |
| EC50 for Target Inhibition (µM) | 1.2 | 0.8 |
| CC50 (Cell Viability, µM) | 25.5 | 45.1 |
| Selectivity Index (CC50/EC50) | 21.3 | 56.4 |
Experimental Protocols
Protocol 1: Dose-Response Curve Analysis for Cellular Assays
Objective: To determine the effective concentration range of Diethyl PMEA and identify potential toxicity.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Diethyl PMEA in DMSO. Perform serial dilutions in cell culture media to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.
-
Treatment: Replace the cell culture media with the media containing the different concentrations of Diethyl PMEA or vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Phenotypic Analysis: Perform the relevant assay to measure the biological response (e.g., Western blot for a signaling marker, reporter gene assay).
-
Cell Viability Assay: In parallel plates, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to assess cytotoxicity.
-
Data Analysis: Plot the dose-response curves for both the phenotypic effect and cell viability to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with Diethyl PMEA.[6]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[6]
-
Transfection and Selection: Transfect the target cells with the gRNA/Cas9 plasmids. If the vector contains a selection marker, select for transfected cells.[6]
-
Clonal Isolation: Isolate single-cell clones to establish knockout cell lines.
-
Knockout Validation: Screen the clones for the absence of the target protein by Western Blot or genomic sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with Diethyl PMEA.
Visualizations
Signaling Pathway Diagram: Hypothetical Target Pathway for a Nucleotide Analog
Caption: A hypothetical signaling pathway illustrating potential on-target and off-target interactions of Diethyl PMEA.
Experimental Workflow: Troubleshooting Off-Target Effects
Caption: A logical workflow for troubleshooting and distinguishing between on-target and off-target effects.
References
- 1. CAS 116384-53-3: Diethyl P-[[2-(6-amino-9H-purin-9-yl)etho… [cymitquimica.com]
- 3. Bis[(2,2-dimethylpropanoyloxy)methyl] {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate–succinic acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Refining synthesis protocol for higher yield of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the synthesis protocol for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, a key intermediate in the production of adefovir. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my overall yield consistently low?
A1: Low yields can stem from several factors throughout the synthetic process. Here are the most common culprits and how to address them:
-
Inefficient Alkylation of Adenine: This is the most critical step. Poor regioselectivity, where the alkylating agent reacts at the N7 or N3 position of adenine instead of the desired N9 position, is a primary cause of low yields.
-
Solution: The choice of base and solvent is crucial for directing the alkylation to the N9 position. Strong bases like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) are generally effective. The sodium salt of adenine is known to favor N9 alkylation.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.
-
-
Side Reactions: The formation of undesired byproducts consumes starting materials and complicates purification.
-
Solution: Ensure all reagents and solvents are anhydrous, as water can react with the base and other intermediates. Maintaining an inert atmosphere (e.g., under nitrogen or argon) can prevent oxidative degradation.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and chromatography.
-
Solution: Optimize your extraction procedure to ensure all the product is transferred from the aqueous to the organic phase. For column chromatography, select an appropriate solvent system that provides good separation between your product and impurities. Using a silica gel slurry treated with a small amount of triethylamine can help prevent the decomposition of acid-sensitive compounds on the column.
-
Q2: My final product is impure, showing multiple spots on TLC. How can I improve its purity?
A2: Impurities can arise from side reactions or incomplete reactions. Identifying the nature of the impurities is key to resolving the issue.
-
Presence of N7-alkylated Isomer: This is a common impurity due to the competing alkylation at the N7 position of adenine.
-
Solution: As mentioned, using a strong base like NaH in DMF helps to maximize N9 selectivity. Careful column chromatography is often required to separate the N9 and N7 isomers. A gradient elution starting with a less polar solvent system and gradually increasing the polarity can improve separation.
-
-
Unreacted Starting Materials: Residual adenine or diethyl (2-tosyloxyethoxy)methylphosphonate may be present.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. Adjusting the stoichiometry of the reagents might be necessary.
-
-
Hydrolysis or Degradation Products: Phosphonate esters can be susceptible to hydrolysis.
-
Solution: Use anhydrous conditions throughout the synthesis and workup. During purification, using a neutralized silica gel can prevent acid-catalyzed degradation.
-
Q3: The alkylation of adenine is not proceeding as expected. What could be wrong?
A3: If the alkylation step is sluggish or fails, consider the following:
-
Inactive Base: Sodium hydride can be deactivated by exposure to moisture.
-
Solution: Use fresh, high-quality sodium hydride. Ensure it is handled under strictly anhydrous and inert conditions.
-
-
Poor Quality of Adenine or Alkylating Agent: Impurities in the starting materials can interfere with the reaction.
-
Solution: Use pure, dry adenine and a freshly prepared or properly stored alkylating agent like diethyl (2-tosyloxyethoxy)methylphosphonate.
-
-
Suboptimal Reaction Temperature: The reaction may be too cold.
-
Solution: While the initial deprotonation of adenine with NaH is often done at 0 °C, the subsequent alkylation may require gentle heating (e.g., to room temperature or slightly above) to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal base and solvent combination for the N-alkylation of adenine in this synthesis?
A: The combination of sodium hydride (NaH) as the base and anhydrous N,N-dimethylformamide (DMF) as the solvent is widely reported to be effective for the N9-alkylation of adenine. NaH is a strong, non-nucleophilic base that efficiently deprotonates adenine, and DMF is a polar aprotic solvent that facilitates the SN2 reaction while solubilizing the adenine salt.
Q: How can I control the N9 vs. N7 regioselectivity during the alkylation of adenine?
A: Controlling the regioselectivity is critical for achieving a high yield of the desired N9 isomer. In basic conditions, the alkylation generally favors the N9 and N7 positions. Using a sodium salt of adenine in a polar aprotic solvent like DMF or DMSO tends to favor the thermodynamically more stable N9-alkylated product.
Q: What are the common impurities I should look for in my final product?
A: Common impurities include the N7-alkylated isomer, unreacted adenine, and hydrolysis products of the phosphonate ester. Depending on the subsequent steps in the synthesis of adefovir, you might also find mono-ester intermediates or products of oxidative degradation of the purine ring.
Q: What is a suitable method for purifying the final product?
A: Silica gel column chromatography is the most common method for purifying this compound. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes is typically effective. The polarity of the eluent should be gradually increased to first elute less polar impurities, followed by the desired product.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield and regioselectivity of the adenine alkylation step. The data is representative and compiled from literature descriptions.
Table 1: Effect of Base and Solvent on N9-Alkylation Yield and Selectivity
| Base | Solvent | Temperature (°C) | Approximate N9:N7 Ratio | Approximate Yield of N9 Isomer (%) |
| NaH | DMF | RT to 50 | ~9:1 | High (70-85%) |
| K₂CO₃ | DMF | 80-100 | ~3:1 | Moderate (40-60%) |
| Cs₂CO₃ | DMF | 80 | ~4:1 | Moderate to High (50-70%) |
| NaH | THF | RT | ~7:3 | Moderate (50-65%) |
| t-BuOK | t-BuOH | Reflux | Mixture | Low to Moderate (30-50%) |
Table 2: Influence of Leaving Group on Alkylation Efficiency
| Leaving Group on Ethoxymethylphosphonate | Reactivity | Common Side Reactions |
| Tosylate (-OTs) | High | Elimination if sterically hindered |
| Mesylate (-OMs) | High | Similar to tosylate |
| Iodide (-I) | Very High | May require milder conditions |
| Bromide (-Br) | Good | Generally effective |
| Chloride (-Cl) | Moderate | May require higher temperatures or catalysts |
Experimental Protocols
Protocol 1: Synthesis of 9-(2-Hydroxyethyl)adenine
This protocol describes the synthesis of a key starting material.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adenine (1 eq.) and ethylene carbonate (1.2 eq.).
-
Solvent and Catalyst: Add N,N-dimethylformamide (DMF) to dissolve the reactants. Add a catalytic amount of a base such as sodium hydroxide (NaOH) (0.05 eq.).
-
Reaction: Heat the mixture to 120-130 °C and stir for 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash it with a small amount of cold DMF and then with acetone.
-
Purification: The crude product can be recrystallized from water to yield pure 9-(2-hydroxyethyl)adenine.
Protocol 2: Synthesis of Diethyl (2-tosyloxyethoxy)methylphosphonate
This protocol details the preparation of the alkylating agent.
-
Reaction Setup: To a solution of diethyl (2-hydroxyethoxy)methylphosphonate (1 eq.) in anhydrous dichloromethane (DCM) in a flask cooled to 0 °C, add triethylamine (1.5 eq.).
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq.) in anhydrous DCM to the flask while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 3: Synthesis of this compound
This is the main synthesis protocol for the target compound.
-
Preparation of Adenine Salt: To a suspension of adenine (1.1 eq.) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen). Stir the mixture at room temperature for 1 hour.
-
Alkylation: Cool the mixture back to 0 °C and add a solution of diethyl (2-tosyloxyethoxy)methylphosphonate (1 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 6-8 hours. Monitor the reaction by TLC until the starting phosphonate is consumed.
-
Workup: Cool the reaction mixture and quench it by the slow addition of water. Remove the DMF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the desired product.
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield.
Stability testing of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate under experimental conditions
Technical Support Center: Stability of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
1. What are the potential degradation pathways for this compound under experimental conditions?
The molecule has two primary sites susceptible to degradation: the diethyl phosphonate ester and the N-glycosidic bond of the purine.
-
Hydrolysis of the Phosphonate Ester: The phosphonate ester can undergo hydrolysis under both acidic and basic conditions.[1][2][3] This hydrolysis is a stepwise process, first yielding the monoethyl ester and then the fully hydrolyzed phosphonic acid.
-
Cleavage of the N-Glycosidic Bond: The bond between the purine ring and the ethoxymethyl side chain is susceptible to cleavage, particularly under acidic conditions.[4][5] Purine nucleosides are generally more prone to acid-catalyzed hydrolysis than pyrimidine nucleosides.[4]
2. What are the expected degradation products?
Based on the potential degradation pathways, the following degradation products could be expected:
-
Monoethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
-
((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonic acid
-
Adenine
-
(2-((Diethylphosphonomethoxy)ethoxy)methanol (less likely primary product)
3. How should I store this compound to minimize degradation?
To minimize degradation, the compound should be stored in a cool, dry place, protected from light. For solutions, it is advisable to use neutral, aprotic solvents if possible and to prepare them fresh. If aqueous solutions are necessary, they should be buffered to a neutral pH and stored at low temperatures for short periods.
4. What analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of purine-containing compounds and their degradation products. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their identification.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC after sample preparation in acidic mobile phase. | Acid-catalyzed hydrolysis of the N-glycosidic bond or the phosphonate ester. | 1. Check the pH of your mobile phase and sample diluent. 2. If possible, adjust the pH to be closer to neutral. 3. Prepare samples immediately before analysis to minimize exposure time to acidic conditions. 4. Consider using a different stationary phase or mobile phase system that is less acidic. |
| Loss of parent compound peak and emergence of multiple new peaks after storage in basic solution. | Base-catalyzed hydrolysis of the diethyl phosphonate ester. | 1. The multiple peaks could correspond to the monoethyl ester and the fully hydrolyzed phosphonic acid. 2. Avoid storing the compound in basic solutions. 3. If basic conditions are required for an experiment, minimize the exposure time and temperature. |
| Degradation observed even under neutral conditions. | Possible oxidation or photodegradation. | 1. Store the compound and solutions protected from light. 2. Degas solvents to remove dissolved oxygen. 3. Consider adding an antioxidant if compatible with your experimental setup. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[6][7][8][9]
1. Acidic Degradation:
-
Protocol: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
Analysis: Analyze the samples by HPLC at each time point.
2. Basic Degradation:
-
Protocol: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or a slightly elevated temperature for a defined period.
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
Analysis: Analyze the samples by HPLC at each time point.
3. Oxidative Degradation:
-
Protocol: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature, protected from light, for a defined period.
-
Analysis: Analyze the samples by HPLC at each time point.
4. Thermal Degradation:
-
Protocol: Store the solid compound in a temperature-controlled oven (e.g., 70°C) for a defined period. Also, prepare a solution of the compound and expose it to the same thermal stress.
-
Analysis: Dissolve the solid sample in a suitable solvent before analysis. Analyze both solid and solution samples by HPLC.
5. Photolytic Degradation:
-
Protocol: Expose a solution of the compound to a light source with a controlled wavelength and intensity (e.g., using a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze both the exposed and control samples by HPLC.
Illustrative Data from Forced Degradation Studies
The following table provides an example of the type of data that might be generated from a forced degradation study.
| Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 N HCl, 60°C | 0 | 100 | 0 | 0 |
| 4 | 85 | 10 | 5 | |
| 8 | 72 | 18 | 10 | |
| 24 | 45 | 35 | 20 | |
| 0.1 N NaOH, RT | 0 | 100 | 0 | 0 |
| 4 | 90 | 8 | 2 | |
| 8 | 82 | 14 | 4 | |
| 24 | 65 | 25 | 10 | |
| 3% H2O2, RT | 0 | 100 | 0 | 0 |
| 24 | 98 | 1 | 1 | |
| 70°C (Solid) | 24 | 99 | <1 | <1 |
| Photolytic | 24 | 97 | 2 | 1 |
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Potential degradation pathways of the target compound.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - ProQuest [proquest.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Overcoming Resistance to Acyclic Nucleoside Phosphonates In Vitro
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering resistance to acyclic nucleoside phosphonates (ANPs) in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with ANPs.
Q1: I am observing a lack of antiviral activity or a significant increase in the EC50 value of my ANP compound. What are the primary reasons for this?
A1: This is a classic sign of potential resistance. The primary reasons can be categorized as follows:
-
Target-site Mutations: The most common mechanism is the development of mutations in the target viral enzyme, typically the DNA polymerase or reverse transcriptase.[1] These mutations can prevent the active diphosphorylated ANP from binding effectively to the enzyme or being incorporated into the growing DNA chain.
-
Reduced Drug Activation: ANPs require two phosphorylation steps by cellular kinases to become active.[2][3][4][5] A reduction in the activity of these kinases, such as adenylate kinase or nucleoside diphosphate (NDP) kinase, can lead to lower levels of the active ANP diphosphate inside the cell.
-
Increased Drug Efflux: Cells can develop mechanisms to actively pump the drug out, reducing its intracellular concentration. This is mediated by cellular efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family.
Troubleshooting Steps:
-
Sequence the Viral Target Gene: The first step is to sequence the viral DNA polymerase or reverse transcriptase to identify known or novel resistance mutations.
-
Phenotypic Assays: Conduct a phenotypic assay (e.g., plaque reduction or yield reduction assay) to confirm the level of resistance (fold-change in EC50) compared to the wild-type virus.[1]
-
Assess Cellular Kinase Activity: If no target-site mutations are found, consider assessing the activity of key cellular kinases in your cell line.
-
Investigate Drug Efflux: Use efflux pump inhibitors in your antiviral assays to see if they restore the activity of your ANP.
Q2: My in vitro resistance selection experiment is not yielding resistant viruses. What could be the issue?
A2: Generating resistant viruses in the lab can be challenging. Here are some potential reasons and solutions:
-
Insufficient Drug Pressure: The concentration of the ANP may be too high, leading to complete inhibition of viral replication and no opportunity for resistant variants to emerge. Conversely, if the concentration is too low, there may be insufficient selective pressure.
-
Solution: Start the selection process with the ANP at a concentration close to the EC50 or EC90. Gradually increase the drug concentration in subsequent passages as the virus adapts.[1]
-
-
Low Viral Titer: A low initial viral inoculum may not contain a sufficient diversity of pre-existing quasi-species for a resistant mutant to be selected.
-
Solution: Use a high multiplicity of infection (MOI) for the initial passage to increase the genetic diversity of the viral population.
-
-
High Genetic Barrier to Resistance: Some ANPs, like tenofovir, have a high genetic barrier to resistance, meaning that multiple mutations may be required for a significant level of resistance to develop.[1]
-
Solution: Be patient and perform a higher number of serial passages. Consider using a viral strain that is already partially resistant to another nucleoside analog to potentially lower the barrier.
-
Q3: I am observing cytotoxicity at concentrations of my ANP that are close to its effective antiviral concentration. How can I differentiate between antiviral activity and cytotoxicity?
A3: This is a critical aspect of antiviral drug development.
-
Determine the 50% Cytotoxic Concentration (CC50): This is the concentration of the compound that reduces the viability of uninfected cells by 50%. This should be determined in parallel with your antiviral assay using a cell viability assay like the MTT assay.[6]
-
Calculate the Selectivity Index (SI): The SI is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a better therapeutic window, where the antiviral effect occurs at concentrations well below those that are toxic to the cells. An SI above 10 is generally considered promising.[6]
Troubleshooting High Cytotoxicity:
-
Compound Purity: Ensure the purity of your ANP compound. Impurities can contribute to cytotoxicity.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the cytotoxic effects of certain compounds. Consider testing in a different cell line if possible.
-
Off-Target Effects: The ANP may be inhibiting cellular processes in addition to the viral target.
Q4: My sequencing results of the viral polymerase gene from a potentially resistant virus are ambiguous or show mixed populations. What should I do?
A4: Ambiguous sequencing results are common when dealing with a mixed population of wild-type and mutant viruses.
-
Clonal Sequencing: To resolve the ambiguity, you can clone the PCR product of the polymerase gene into a plasmid vector and then sequence individual clones. This will allow you to identify the specific mutations present in different viral variants within the population.
-
Next-Generation Sequencing (NGS): For a more comprehensive view of the viral population, consider using NGS (deep sequencing). This will provide quantitative data on the prevalence of different mutations, including minor variants that may not be detectable by Sanger sequencing.
Quantitative Data on ANP Resistance
The following tables summarize in vitro data for common ANPs against resistant viral strains.
Table 1: In Vitro Resistance Profile of Tenofovir against HIV-1 and HBV
| Virus | Resistance Mutations | ANP | Wild-Type EC50 | Mutant EC50 | Fold Change in Resistance | Reference |
| HIV-1 | K65R | Tenofovir Alafenamide (TAF) | - | - | 6.5 | [2][7] |
| HIV-1 | K70E | Tenofovir (TFV) | - | - | 3 | [7] |
| HBV | rtN236T | Tenofovir (TFV) | - | - | 3-4 | [8] |
| HBV | rtA181V + rtN236T | Tenofovir (TFV) | - | - | 2.5 - 3.8 | [8] |
| HBV | rtS106C + rtH126Y + rtD134E + rtL269I | Tenofovir (TFV) | 3.8 µM | 58.1 µM | 15.3 | [9] |
Table 2: In Vitro Resistance Profile of Cidofovir against DNA Viruses
| Virus | Resistance Mutations | ANP | Wild-Type IC50 | Mutant IC50 | Fold Change in Resistance | Reference |
| Adenovirus 5 | Not specified | Cidofovir | 6.2 µg/ml | 32.6 - 36.7 µg/ml | 5 - 8 | [6] |
| Vaccinia Virus | A314T + A684V (in E9L gene) | Cidofovir (HPMPC) | - | - | High | [10] |
| CMV | DNA Polymerase mutations | Cidofovir | 0.2-2.6 µM | ≥ 6 µM | >2.3 |
Experimental Protocols
Protocol 1: Generation of ANP-Resistant Virus In Vitro by Serial Passage
This protocol describes a common method for selecting for drug-resistant viral strains in cell culture.[1]
-
Initial Infection: Infect a confluent monolayer of susceptible host cells with the wild-type virus at a high multiplicity of infection (MOI) in the presence of the ANP at a concentration equal to its EC50.
-
Incubation: Incubate the infected cells until a cytopathic effect (CPE) is observed.
-
Virus Harvest: Harvest the virus from the supernatant of the infected cell culture.
-
Titration: Determine the titer of the harvested virus using a plaque assay or other titration method.
-
Subsequent Passages: Use the harvested virus to infect fresh cell monolayers. In each subsequent passage, gradually increase the concentration of the ANP. The increase in concentration should be guided by the ability of the virus to replicate and cause CPE.
-
Monitoring for Resistance: At various passage numbers, perform phenotypic assays to determine the EC50 of the passaged virus and compare it to the wild-type virus. A significant increase in the EC50 indicates the emergence of resistance.
-
Genotypic Analysis: Once a resistant phenotype is confirmed, perform genotypic analysis by sequencing the viral target gene to identify resistance mutations.
Protocol 2: Plaque Reduction Assay for Phenotypic Susceptibility Testing
This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).[11][12][13][14][15]
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the ANP in cell culture medium.
-
Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus in the presence of the various concentrations of the ANP. Include a "virus only" control (no drug).
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-14 days, depending on the virus).
-
Staining and Counting: Stain the cells with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using a dose-response curve.
Protocol 3: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][16][17][18]
-
Cell Seeding: Seed host cells in a 96-well plate at a suitable density.
-
Compound Addition: Add serial dilutions of the ANP to the wells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and determine the 50% cytotoxic concentration (CC50).
Protocol 4: Sanger Sequencing of Viral Polymerase Gene
This protocol outlines the steps for sequencing the viral gene that is the target of the ANP to identify resistance mutations.[19][20]
-
Nucleic Acid Extraction: Extract viral DNA or RNA from the supernatant of infected cells or from infected cells themselves. If starting with RNA, perform a reverse transcription step to generate cDNA.
-
PCR Amplification: Design primers that flank the region of the polymerase gene where resistance mutations are known to occur. Use these primers to amplify the target region by PCR.
-
PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other components of the PCR reaction.
-
Sequencing Reaction: Set up a cycle sequencing reaction using the purified PCR product as a template, one of the PCR primers, a DNA polymerase, and fluorescently labeled dideoxynucleotides (ddNTPs).
-
Capillary Electrophoresis: The products of the sequencing reaction are separated by size using capillary electrophoresis in an automated DNA sequencer.
-
Data Analysis: The sequencer's software analyzes the fluorescent signals to generate a chromatogram, which represents the DNA sequence. Analyze the sequence for any mutations compared to the wild-type sequence.
Diagrams
Caption: Intracellular activation pathway of acyclic nucleoside phosphonates.
Caption: Experimental workflow for identifying ANP resistance mechanisms.
References
- 1. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 4. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HBV clinical isolates expressing adefovir resistance mutations show similar tenofovir susceptibilities across genotypes B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a quadruple mutation that confers tenofovir resistance in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. asm.org [asm.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. youtube.com [youtube.com]
- 19. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 20. cd-genomics.com [cd-genomics.com]
Technical Support Center: Enhancing the Bioavailability of PMEA Ester Prodrugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 9-(2-phosphonomethoxy)ethyl]adenine (PMEA, Adefovir) diethyl ester and other related ester prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to the oral bioavailability of the parent drug, PMEA (adefovir)?
A1: The primary barrier to the oral absorption of PMEA is its molecular structure. The drug contains a phosphonate group which is negatively charged at physiological pH.[1] This high polarity limits its ability to passively diffuse across the lipid-rich membranes of intestinal cells, resulting in very low oral bioavailability.[1][2]
Q2: How do diethyl ester and other ester prodrugs of PMEA theoretically improve its oral bioavailability?
A2: Ester prodrugs are designed to mask the negatively charged phosphonate group of PMEA with more lipophilic (fat-soluble) ester moieties.[1][3] This modification increases the overall lipophilicity of the molecule, allowing it to more easily permeate the intestinal epithelium via passive diffusion. Once absorbed into the bloodstream or target cells, these ester groups are designed to be cleaved by endogenous esterase enzymes, releasing the active PMEA drug.[4][5]
Q3: My PMEA ester prodrug shows low bioavailability. What are the most likely biological barriers?
A3: Despite enhanced lipophilicity, ester prodrugs face two main challenges in the gastrointestinal tract:
-
Premature Hydrolysis: The prodrug can be rapidly hydrolyzed back to the poorly absorbed parent PMEA by esterase enzymes present in the gut lumen or intestinal cells before it can be absorbed.[6][7]
-
Efflux Transporter Activity: The prodrug may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), located in the apical membrane of intestinal cells. These transporters actively pump the absorbed prodrug back into the intestinal lumen, thereby reducing its net absorption.[6][7][8]
Q4: What is the intracellular mechanism of action for PMEA after it is released from its prodrug form?
A4: Once the ester prodrug (e.g., adefovir dipivoxil) is hydrolyzed to release PMEA (adefovir), it must be activated within the cell to exert its antiviral effect. This involves a two-step phosphorylation process catalyzed by cellular kinases, which converts adefovir into its active diphosphate form, adefovir diphosphate.[4][9] Adefovir diphosphate then acts as a competitive inhibitor of viral DNA polymerase (reverse transcriptase).[9] It competes with the natural substrate, deoxyadenosine triphosphate (dATP), and upon incorporation into the growing viral DNA chain, it causes chain termination, thus halting viral replication.[4][10][11]
Troubleshooting Experimental Challenges
Problem: My PMEA diethyl ester prodrug exhibits very low oral bioavailability in our rat model.
-
Possible Cause 1: Rapid Intestinal Degradation
-
Troubleshooting Steps: The prodrug may be unstable in the gastrointestinal environment.
-
Conduct Stability Studies: Assess the stability of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with and without pancreatic enzymes.
-
Evaluate in Intestinal Homogenates: Measure the degradation rate in rat intestinal S9 fractions to quantify the impact of mucosal and intracellular esterases. For comparison, the half-life of a similar prodrug, Tenofovir Disoproxil Fumarate (TDF), is only 3.58 minutes in rat blood, indicating rapid degradation can be a significant factor.[12]
-
-
Potential Solution: If degradation is rapid, consider co-administration with a generally-recognized-as-safe (GRAS) esterase inhibitor. Studies with TDF have shown that excipients like propylparaben can protect the prodrug from hydrolysis.[6][7]
-
-
Possible Cause 2: Efflux by P-glycoprotein (P-gp)
-
Troubleshooting Steps: The prodrug might be actively pumped out of intestinal cells.
-
Perform a Caco-2 Permeability Assay: This in vitro model mimics the human intestinal barrier. A key indicator of efflux is an efflux ratio (Basolateral-to-Apical transport / Apical-to-Basolateral transport) greater than 2.
-
Use P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or the more specific GF120918). A significant increase in apical-to-basolateral transport would confirm that your compound is a P-gp substrate.
-
-
Potential Solution: Formulate the prodrug with a P-gp inhibiting excipient. For example, D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) has been shown to inhibit P-gp and enhance the transport of other nucleotide prodrugs.[6][7]
-
-
Possible Cause 3: Poor Formulation and Solubility
-
Troubleshooting Steps: The prodrug may not be adequately dissolved in the gastrointestinal tract for absorption.
-
Verify Solubility in Vehicle: Ensure the compound is fully solubilized in the dosing vehicle used for the animal study.
-
Assess Physicochemical Properties: Characterize the aqueous solubility and lipophilicity (LogP) of the prodrug.[13]
-
-
Potential Solution: Improve the formulation. While studies in monkeys with bis(POM)-PMEA showed that complexing with cyclodextrin or using a PEG-based solution did not significantly alter bioavailability (suggesting dissolution was not the limiting factor for that specific prodrug), for other esters it may be critical.[14] Other strategies include developing amorphous solid dispersions or self-emulsifying drug delivery systems (SEDDS).[15]
-
Quantitative Data Summary
Table 1: Oral Bioavailability of PMEA from Various Ester Prodrugs in Preclinical and Clinical Studies
| Prodrug | Species | Oral Bioavailability of PMEA (%) | Reference |
|---|---|---|---|
| Adefovir Dipivoxil (bis-POM PMEA) | Human | 59% | [16][17] |
| bis-POM PMEA | Mouse | 53% | [18] |
| bis-POM PMEA | Rat | 38.2% | [19] |
| bis-POM PMEA (Aqueous Suspension) | Cynomolgus Monkey | 22.2% (± 15.6) | [14] |
| Adefovir Dipivoxil | Woodchuck | 22.9% (± 11.2) | [20] |
| bis-(o-ethoxyphenyl) PMEA | Rat | 40.1% | [19] |
| bis-(phenyl) PMEA | Rat | 2.46% |[19] |
Table 2: Effect of Formulation on the Oral Bioavailability of PMEA from bis(POM)-PMEA in Cynomolgus Monkeys
| Formulation | Mean Oral Bioavailability (%) | Standard Deviation | Reference |
|---|---|---|---|
| Hydroxypropyl-β-cyclodextrin (HPBCD) Complex | 24.7% | ± 6.5 | [14] |
| Polyethylene Glycol (PEG) Solution | 27.3% | ± 12.3 | [14] |
| Aqueous Suspension | 22.2% | ± 15.6 | [14] |
Data suggests that for bis(POM)-PMEA in this model, the specific formulation did not significantly impact bioavailability, indicating that dissolution was likely not the rate-limiting step.[14]
Detailed Experimental Protocols
Protocol 1: Caco-2 Cell Bidirectional Permeability Assay
This protocol is designed to assess the intestinal permeability of a PMEA ester prodrug and determine if it is a substrate for efflux transporters like P-gp.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. Only use inserts with TEER values indicative of a confluent, intact monolayer (typically >250 Ω·cm²).
-
-
Transport Experiment:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Wash the Caco-2 monolayers on both the apical (AP) and basolateral (BL) sides with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the PMEA prodrug solution to the AP chamber. Add fresh transport buffer to the BL chamber.
-
Basolateral to Apical (B→A) Transport: Add the PMEA prodrug solution to the BL chamber. Add fresh transport buffer to the AP chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sample Collection & Analysis:
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (BL for A→B, AP for B→A) and replace with an equal volume of fresh buffer.
-
At the end of the experiment, collect final samples and lyse the cells to determine intracellular drug concentration.
-
Analyze the concentration of the PMEA prodrug and any major metabolites (e.g., PMEA) in all samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.
-
Protocol 2: Oral Pharmacokinetic Study in Sprague-Dawley Rats
This protocol outlines a typical in vivo study to determine the oral bioavailability of PMEA from a new ester prodrug.
-
Animal Preparation:
-
Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight with free access to water.
-
-
Drug Administration:
-
Oral Group: Administer the PMEA prodrug, formulated in a suitable vehicle (e.g., PEG 400), via oral gavage at a dose equivalent to 10 mg/kg of PMEA.[19]
-
Intravenous (IV) Group: Administer the parent drug, PMEA, via tail vein injection at a dose of 10 mg/kg to serve as the reference for bioavailability calculation.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the jugular or tail vein into heparinized tubes at pre-dose (0) and at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of PMEA in the plasma samples using a validated HPLC with fluorescence detection or LC-MS/MS method.[19]
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of PMEA versus time for both oral and IV groups.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100
-
Visualizations: Workflows and Pathways
Caption: Logical workflow for troubleshooting low oral bioavailability of PMEA prodrugs.
Caption: Metabolic activation pathway of a PMEA ester prodrug to its active form.
Caption: Experimental workflow for a Caco-2 bidirectional permeability assay.
References
- 1. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 5. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Intestinal absorption enhancement of the ester prodrug tenofovir disoproxil fumarate through modulation of the biochemical barrier by defined ester mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. ClinPGx [clinpgx.org]
- 11. Adefovir - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Physicochemical Characterization of a Diethyl Ester Prodrug of DTPA and Its Investigation as an Oral Decorporation Agent in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral bioavailability of the antiretroviral agent 9-(2-phosphonylmethoxyethyl)adenine (PMEA) from three formulations of the prodrug bis(pivaloyloxymethyl)-PMEA in fasted male cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Antiretroviral activity and pharmacokinetics in mice of oral bis(pivaloyloxymethyl)-9-(2-phosphonylmethoxyethyl)adenine, the bis(pivaloyloxymethyl) ester prodrug of 9-(2-phosphonylmethoxyethyl)adenine [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and metabolism of selected prodrugs of PMEA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiviral efficacy and pharmacokinetics of oral adefovir dipivoxil in chronically woodchuck hepatitis virus-infected woodchucks - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate vs Adefovir Dipivoxil
In the landscape of antiviral therapeutics, precision in chemical design is paramount to efficacy. This guide provides a comparative analysis of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate and Adefovir Dipivoxil, clarifying their distinct roles in the context of treating chronic hepatitis B virus (HBV) infection. While both are chemically related to the active antiviral agent, adefovir, they represent different stages in the journey from chemical synthesis to clinical application.
Key Distinction: Synthetic Intermediate vs. Orally Bioavailable Prodrug
It is crucial to understand that a direct performance comparison between this compound and Adefovir Dipivoxil as therapeutic agents is not applicable. The former is a diethyl ester of adefovir, a key intermediate in its synthesis, while the latter is a specifically designed prodrug of adefovir, engineered for effective oral administration.[1]
The active antiviral compound, adefovir, is an acyclic nucleotide analogue that potently inhibits HBV DNA polymerase. However, adefovir itself has poor oral bioavailability due to the negative charge of its phosphonate group, which limits its ability to cross cell membranes.[2] To overcome this limitation, a prodrug strategy was employed, leading to the development of Adefovir Dipivoxil.[3][4][5]
Adefovir Dipivoxil: The Clinically Applied Prodrug
Adefovir Dipivoxil is the bis(pivaloyloxymethyl) ester of adefovir.[5] This chemical modification masks the negatively charged phosphonate group, increasing the lipophilicity of the molecule and significantly enhancing its oral absorption.[3][6] Following oral administration, Adefovir Dipivoxil is rapidly absorbed and then hydrolyzed by cellular enzymes in the intestines and liver to release the active adefovir moiety.[7]
Once inside the cell, adefovir is phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate. This active metabolite then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain by the HBV DNA polymerase.[7] The incorporation of adefovir diphosphate leads to premature chain termination, thus halting viral replication.[7][8]
Chemical Structures and Metabolic Activation
The relationship between the synthetic intermediate, the active drug, and the prodrug is illustrated below.
Mechanism of Action of Adefovir
The antiviral activity of Adefovir Dipivoxil is dependent on its conversion to adefovir diphosphate. The mechanism of action is a two-step process involving intracellular phosphorylation followed by competitive inhibition of the viral polymerase.
Pharmacokinetic and Efficacy Data of Adefovir Dipivoxil
The following tables summarize key quantitative data for Adefovir Dipivoxil based on clinical studies.
Table 1: Pharmacokinetic Properties of Adefovir Dipivoxil (10 mg, single oral dose)
| Parameter | Value | Reference |
| Oral Bioavailability | ~59% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 0.58 - 4.00 hours | [9] |
| Peak Plasma Concentration (Cmax) | 18.4 ± 6.26 ng/mL | [9] |
| Area Under the Curve (AUC) | 220 ± 70 ng·h/mL | [9] |
| Terminal Elimination Half-life | 7.48 ± 1.65 hours | [9] |
Table 2: Virological Response to Adefovir Dipivoxil in Clinical Trials
| Patient Population | Duration of Treatment | Endpoint | Result | Reference |
| HBeAg-positive chronic hepatitis B | 48 weeks | Histological Improvement | 53% (vs. 25% for placebo) | [10] |
| HBeAg-negative chronic hepatitis B | 48 weeks | Histological Improvement | 64% (vs. 33% for placebo) | [10] |
| Lamivudine-resistant chronic hepatitis B | 48 weeks | Reduction in serum HBV DNA | Significantly greater than continuing lamivudine monotherapy | [10] |
Experimental Protocols
Determination of Pharmacokinetics:
The pharmacokinetic parameters of adefovir following oral administration of Adefovir Dipivoxil were determined in healthy volunteers and patients with chronic hepatitis B. A typical study design involves:
-
Dosing: Administration of a single oral dose of 10 mg Adefovir Dipivoxil.
-
Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 hours post-dose).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: Plasma concentrations of adefovir are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
Assessment of Antiviral Efficacy in Clinical Trials:
The efficacy of Adefovir Dipivoxil in treating chronic hepatitis B is evaluated in randomized, double-blind, placebo-controlled clinical trials. Key aspects of the methodology include:
-
Patient Population: Enrollment of patients with chronic hepatitis B, with specific cohorts for HBeAg-positive, HBeAg-negative, and lamivudine-resistant individuals.
-
Treatment: Patients are randomized to receive a daily oral dose of 10 mg Adefovir Dipivoxil or a matching placebo for a defined period (e.g., 48 weeks).
-
Efficacy Endpoints:
-
Histological Improvement: Liver biopsies are obtained at baseline and at the end of treatment. Histological improvement is typically defined as a decrease in the Knodell necroinflammatory score by at least 2 points without worsening of fibrosis.
-
Virological Response: Serum HBV DNA levels are quantified at regular intervals using a sensitive polymerase chain reaction (PCR) assay. A significant reduction in viral load is a primary measure of efficacy.
-
Biochemical Response: Serum alanine aminotransferase (ALT) levels are monitored as an indicator of liver inflammation. Normalization of ALT levels is a key secondary endpoint.
-
Serological Response: In HBeAg-positive patients, the rates of HBeAg loss and seroconversion to anti-HBe are assessed.
-
Conclusion
References
- 1. An improved synthesis of adefovir and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 5. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 8. Adefovir dipivoxil: focus on its use in the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral efficacy and pharmacokinetics of oral adefovir dipivoxil in chronically woodchuck hepatitis virus-infected woodchucks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adefovir dipivoxil: a review of its use in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate and its active metabolite, Adefovir, with other commercially available antiviral agents targeting the Hepatitis B Virus (HBV) DNA polymerase. The content is supported by experimental data from in vitro cellular assays to facilitate the validation of target engagement.
Introduction
This compound is a prodrug of Adefovir, an acyclic nucleotide analog of deoxyadenosine monophosphate.[1] Upon cellular uptake, it is converted to its active diphosphate form, which acts as a competitive inhibitor and chain terminator of viral DNA synthesis by targeting the viral DNA polymerase (reverse transcriptase).[2][3][4] This mechanism of action is central to its therapeutic effect against Hepatitis B. Validating the engagement of this compound with its cellular target is a critical step in drug development, ensuring its on-target activity and providing a basis for structure-activity relationship (SAR) studies.[5]
This guide compares the cellular target engagement of Adefovir with other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) used in the treatment of chronic hepatitis B: Tenofovir, Entecavir, and Lamivudine.
Mechanism of Action: Targeting HBV DNA Polymerase
The primary cellular target for this compound (via its active form, Adefovir) and its alternatives is the Hepatitis B Virus (HBV) DNA polymerase. This enzyme is crucial for the replication of the viral genome. These antiviral agents, being nucleoside or nucleotide analogs, are incorporated into the growing viral DNA chain during reverse transcription. Their structure lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[2][6][7]
Figure 1. Mechanism of action for this compound.
Quantitative Comparison of Antiviral Potency
The following tables summarize the in vitro antiviral activity of Adefovir and its alternatives against wild-type HBV in the human hepatoblastoma cell line HepG2 2.2.15, which stably replicates the virus. The 50% effective concentration (EC50) represents the concentration of the drug required to inhibit 50% of viral replication.
Table 1: Comparative EC50 Values of HBV Inhibitors in HepG2 2.2.15 Cells
| Compound | EC50 (µM) after 9 days exposure |
| Adefovir | 0.003 ± 0.001 |
| Tenofovir | 0.03 ± 0.02 |
| Lamivudine | 0.0016 ± 0.001 |
| Entecavir | 0.0007 |
Data for Adefovir, Tenofovir, and Lamivudine are from a comparative study.[2][8] Data for Entecavir is from a separate study in the same cell line.[9]
Table 2: Inhibitory Activity against HBV DNA Polymerase
| Compound (Active Diphosphate Form) | Inhibition Constant (Ki) (µM) |
| Adefovir diphosphate | Not explicitly found in a comparable format |
| Tenofovir diphosphate | 0.18 |
Ki value for Tenofovir diphosphate is against HBV polymerase.[6]
Experimental Protocols
Cell-Based HBV DNA Reduction Assay
This assay is a cornerstone for evaluating the antiviral potency of compounds against HBV in a cellular context.
1. Cell Culture and Seeding:
-
The HepG2 2.2.15 cell line, which constitutively expresses HBV, is a standard model.[10]
-
Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (10 µg/mL).[8]
-
For the assay, cells are seeded into multi-well plates (e.g., 24-well or 96-well) and allowed to adhere overnight.[10]
2. Compound Treatment:
-
Test compounds (Adefovir, Tenofovir, Entecavir, Lamivudine) are serially diluted to a range of concentrations.
-
The culture medium is replaced with fresh medium containing the respective concentrations of the test compounds or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period, typically 9 days, with media and compound changes every 2-3 days to maintain compound concentration and cell viability.[8][10]
3. Quantification of HBV DNA:
-
Sample Preparation: After the treatment period, both the cell culture supernatant (for extracellular viral DNA) and the cells (for intracellular viral DNA) are collected.
-
DNA Extraction: Viral DNA is extracted from the supernatant and cell lysates using a commercial DNA extraction kit.
-
Quantitative PCR (qPCR): The amount of HBV DNA is quantified using a real-time qPCR assay. This involves using primers and a fluorescently labeled probe that are specific to a conserved region of the HBV genome, often the S-gene.[11][12] A standard curve is generated using a plasmid containing the HBV target sequence to determine the absolute copy number of HBV DNA in the samples.
4. Data Analysis:
-
The percentage of viral replication inhibition is calculated for each compound concentration relative to the vehicle control.
-
The EC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Figure 2. Workflow for the cell-based HBV DNA reduction assay.
HBV Polymerase Inhibition Assay (Biochemical Assay)
This in vitro assay directly measures the inhibitory effect of the active diphosphate metabolites of the antiviral compounds on the enzymatic activity of HBV polymerase.
1. Expression and Purification of HBV Polymerase:
-
HBV polymerase can be expressed in a cell-based system, for example, by transfecting human embryonic kidney (HEK) 293T cells with a plasmid expressing a tagged version of the polymerase.[8]
-
The polymerase is then purified from the cell lysate, often through immunoprecipitation using an antibody against the tag.
2. In Vitro Priming and Elongation Reaction:
-
The purified polymerase is incubated in a reaction mixture containing a template (e.g., an in vitro transcribed RNA corresponding to the HBV packaging signal), dNTPs (including a radiolabeled dNTP), and the active diphosphate form of the test compound (e.g., Adefovir diphosphate).
-
The reaction allows the polymerase to initiate DNA synthesis (priming) and elongate the DNA chain.
3. Detection and Quantification of Inhibition:
-
The reaction products are separated by polyacrylamide gel electrophoresis (PAGE).
-
The amount of incorporated radiolabeled dNTP is quantified using autoradiography or phosphorimaging.
-
The inhibition of polymerase activity by the test compound is determined by the reduction in the signal compared to a no-drug control.
-
The inhibitory constant (Ki) can be calculated from these data.
Figure 3. Workflow for the HBV polymerase inhibition biochemical assay.
Conclusion
The data presented in this guide demonstrates that this compound, through its active metabolite Adefovir, is a potent inhibitor of HBV replication in cellular models, effectively engaging its target, the HBV DNA polymerase. Comparative analysis reveals that while Adefovir is highly potent, other approved nucleoside/nucleotide analogs such as Entecavir and Lamivudine show comparable or even greater potency in certain in vitro assays. Tenofovir also demonstrates strong antiviral activity.
The choice of a particular compound for further development or therapeutic use depends on a variety of factors beyond in vitro potency, including pharmacokinetic properties, resistance profile, and long-term safety. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers in the field of antiviral drug discovery to validate and benchmark the target engagement of novel HBV polymerase inhibitors.
References
- 1. A PCR assay to quantify patterns of HBV transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ice-hbv.org [ice-hbv.org]
- 4. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. genomica.uaslp.mx [genomica.uaslp.mx]
- 7. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ice-hbv.org [ice-hbv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molecular.abbott [molecular.abbott]
A Head-to-Head Comparison of PMEA Prodrug Strategies in Antiviral Assays
A definitive guide for researchers and drug development professionals on the performance and methodologies of key adefovir (PMEA) prodrugs in antiviral screening.
The development of effective antiviral therapies often hinges on the efficient delivery of the active drug to its intracellular target. Adefovir (PMEA), a potent acyclic nucleoside phosphonate, exhibits broad-spectrum antiviral activity but is limited by poor cell permeability due to its negatively charged phosphonate group. To overcome this, various prodrug strategies have been devised to mask this charge, enhancing oral bioavailability and cellular uptake. This guide provides a head-to-head comparison of prominent PMEA prodrug strategies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in the selection and design of next-generation antiviral agents.
Data Presentation: Comparative Antiviral Efficacy and Cytotoxicity
The following table summarizes the in vitro antiviral activity and cytotoxicity of different PMEA prodrugs against various viruses. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental conditions between studies can influence the results.
| Prodrug Strategy | Prodrug Example | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Ester-Based | Adefovir Dipivoxil (bis(POM)-PMEA) | HIV-1 | MT-4 | 10.6 | >100 | >9.4 |
| HIV-2 | MT-4 | 9.3 | >100 | >10.8 | ||
| bis(tBu-SATE)PMEA | HIV-1 | CEM | 0.8 | 10 | 12.5 | |
| Phosphoramidate (ProTide) | PMEA-Alanine-Ethyl-Ester | HIV-1 | MT-4 | 0.03 | >100 | >3333 |
| PMEA-Alanine-Phenyl-Ester | HIV-1 | MT-4 | 0.004 | 10 | 2500 | |
| HepDirect | Pradefovir | HBV | HepG2 2.2.15 | ~0.1 | >100 | >1000 |
| Parent Drug | Adefovir (PMEA) | HIV-1 | MT-4 | 10.4 | >100 | >9.6 |
| HIV-2 | MT-4 | 8.6 | >100 | >11.6 |
EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that reduces cell viability by 50%. Selectivity Index (SI): Calculated as CC₅₀/EC₅₀, a measure of the drug's therapeutic window.
Experimental Protocols
Detailed methodologies for the key antiviral assays cited are provided below to ensure reproducibility and aid in the design of future experiments.
Anti-HIV Assay in MT-4 Cells
This protocol describes the determination of the anti-HIV activity of PMEA prodrugs using the human T-cell line MT-4.
1. Cell and Virus Culture:
-
Cell Line: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).
-
Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., IIIB) is propagated in MT-4 cells. The virus-containing supernatant is harvested when syncytia formation is maximal, clarified by centrifugation, and stored at -80°C. The 50% tissue culture infectious dose (TCID₅₀) is determined by endpoint dilution.
2. Antiviral Activity Assay (MTT Method):
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathic effect.
3. Cytotoxicity Assay (MTT Method):
-
The protocol is identical to the antiviral activity assay, except that no virus is added to the wells.
-
The CC₅₀ is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.
Anti-HBV Assay in HepG2.2.15 Cells
This protocol outlines the evaluation of anti-HBV activity using the HepG2.2.15 cell line, which stably expresses the hepatitis B virus.
1. Cell Culture:
-
Cell Line: HepG2.2.15 cells are maintained in DMEM supplemented with 10% FBS, antibiotics, and G418 to maintain the integrated HBV genome.
2. Antiviral Activity Assay (qPCR):
-
Seed HepG2.2.15 cells in a 96-well plate.
-
Treat the cells with serial dilutions of the PMEA prodrugs.
-
Incubate the plates for 6-8 days, with media and compound changes every 2-3 days.
-
Collect the culture supernatant and extract HBV DNA.
-
Quantify the amount of extracellular HBV DNA using a quantitative polymerase chain reaction (qPCR) assay targeting a conserved region of the HBV genome.
-
The EC₅₀ is the concentration of the compound that reduces the amount of extracellular HBV DNA by 50% compared to the untreated control.
3. Cytotoxicity Assay (MTT Method):
-
A parallel cytotoxicity assay is performed on the parental HepG2 cell line (which does not replicate HBV) using the MTT method as described for the anti-HIV assay.
-
The CC₅₀ is determined as the compound concentration that causes a 50% reduction in cell viability.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows.
Caption: Intracellular activation pathway of an ester-based PMEA prodrug.
Caption: Intracellular activation of a PMEA ProTide prodrug.
Caption: General workflow for in vitro antiviral assays of PMEA prodrugs.
Navigating the Landscape of Antiviral Resistance: A Comparative Analysis of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains poses a significant challenge to the long-term efficacy of antiviral therapies. This guide provides a comprehensive comparison of the cross-resistance profile of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, the diethyl ester of adefovir, against resistant Hepatitis B Virus (HBV) strains. We present a detailed analysis of its performance alongside other key nucleoside/nucleotide analogs, supported by experimental data, to inform research and drug development strategies.
Quantitative Cross-Resistance Profile
The in vitro susceptibility of wild-type and resistant HBV strains to various nucleoside/nucleotide analogs is a critical measure of potential cross-resistance. The following table summarizes the 50% effective concentration (EC50) and fold-change in resistance for adefovir (the active form of this compound) and other commonly used antiviral agents against key HBV polymerase mutations.
| Viral Strain | Mutation(s) | Adefovir (ADV) | Tenofovir (TDF) | Entecavir (ETV) | Lamivudine (LAM) | Telbivudine (LdT) |
| Wild-Type HBV | - | 0.07 - 0.8 µM | 0.06 - 1.1 µM | 0.004 µM | 0.006 - 0.01 µM | 0.02 µM |
| Lamivudine-Resistant | rtL180M + rtM204V | 2.85-fold ↑ | 3.3-fold ↑ | >1,000-fold ↑ | >16,000-fold ↑ | >1,000-fold ↑ |
| Adefovir-Resistant | rtN236T | 7 to 13.8-fold ↑ | 3 to 4.2-fold ↑ | Sensitive | Sensitive | Sensitive |
| Adefovir-Resistant | rtA181V | 4.3-fold ↑ | 3.2-fold ↑ | Sensitive | 2 to 6-fold ↓ | - |
| Adefovir-Resistant | rtA181T | - | - | - | 2 to 6-fold ↓ | - |
| Adefovir-Resistant | rtA181V + rtN236T | 18-fold ↑ | 10-fold ↑ | - | - | - |
Data compiled from multiple in vitro studies.[1][2][3] Fold change (↑) indicates an increase in EC50 compared to wild-type, signifying reduced susceptibility. "Sensitive" indicates no significant change in susceptibility. A downward arrow (↓) indicates increased susceptibility.
Experimental Protocols
The data presented in this guide are derived from established in vitro methodologies designed to assess antiviral efficacy and resistance. Below are detailed descriptions of the key experimental protocols.
Phenotypic Antiviral Susceptibility Assay (Cell-Based EC50 Determination)
This assay quantifies the concentration of an antiviral compound required to inhibit 50% of viral replication in a cell culture system.
a. Cell Culture and Viral Transfection:
-
HepG2 (human liver cancer cell line) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Plasmids containing the full-length genome of either wild-type or mutant HBV are transfected into the HepG2 cells using a lipid-based transfection reagent.
b. Drug Treatment:
-
Twenty-four hours post-transfection, the cell culture medium is replaced with fresh medium containing serial dilutions of the antiviral drugs (e.g., adefovir, tenofovir).
-
The cells are incubated for a period of 5 to 7 days, with the drug-containing medium being replenished every 2-3 days.
c. Quantification of Viral Replication:
-
After the incubation period, intracellular HBV DNA is extracted from the cells.
-
The levels of HBV DNA are quantified using real-time PCR (qPCR) or Southern blot analysis.
d. EC50 Calculation:
-
The percentage of viral replication inhibition is calculated for each drug concentration relative to the untreated control.
-
The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Genotypic Resistance Analysis (Sanger Sequencing of the HBV Polymerase Gene)
This method is used to identify specific mutations in the HBV polymerase gene that may confer drug resistance.
a. DNA Extraction and PCR Amplification:
-
HBV DNA is extracted from patient serum or from the supernatant of cultured cells.
-
The polymerase gene region is amplified using the polymerase chain reaction (PCR) with specific primers flanking the region of interest.
b. PCR Product Purification:
-
The amplified PCR product is purified to remove excess primers and nucleotides.
c. Sequencing Reaction:
-
A sequencing reaction is performed using the purified PCR product as a template, a sequencing primer, fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), and DNA polymerase.
d. Capillary Electrophoresis and Sequence Analysis:
-
The sequencing products are separated by size using capillary electrophoresis.
-
The sequence of the polymerase gene is determined by a laser that detects the fluorescent label on each ddNTP.
-
The obtained sequence is compared to a wild-type reference sequence to identify any mutations.[4][5]
Generation of Resistant Mutants (Site-Directed Mutagenesis)
This technique is used to introduce specific mutations into the HBV genome to study their effect on drug susceptibility.
a. Primer Design:
-
A pair of complementary oligonucleotide primers is designed. These primers contain the desired mutation and anneal to the target DNA sequence in the HBV plasmid.
b. Mutagenesis PCR:
-
A PCR reaction is performed using a high-fidelity DNA polymerase, the HBV plasmid as a template, and the mutagenic primers. The polymerase extends the primers, incorporating the mutation into the newly synthesized DNA strands.
c. Digestion of Parental DNA:
-
The parental (non-mutated) DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized DNA is not).
d. Transformation:
-
The mutated plasmid DNA is transformed into competent E. coli cells for amplification.
e. Verification:
-
The presence of the desired mutation is confirmed by Sanger sequencing of the amplified plasmid DNA.[6][7][8][9]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of adefovir and a typical workflow for assessing antiviral cross-resistance.
Caption: Mechanism of action of adefovir.
Caption: Experimental workflow for cross-resistance testing.
References
- 1. In vitro susceptibility of adefovir-associated hepatitis B virus polymerase mutations to other antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of lamivudine-resistant hepatitis B virus to adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Hepatitis B Virus Genotypic Resistance Mutations by Coamplification at Lower Denaturation Temperature-PCR Coupled with Sanger Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-directed mutagenesis of hepatitis B surface antigen sequence at codon 160 from arginine to lysine for conversion of subtypic determinant from r to w - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of duck hepatitis B virus polymerase mutants through site-directed mutagenesis which demonstrate resistance to lamivudine [(--)-beta-L-2', 3'-dideoxy-3'-thiacytidine] in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
A Comparative Benchmark of Nucleoside Analog Cytotoxicity: Evaluating Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate and Related Antivirals
For Immediate Release
Executive Summary
Nucleoside and nucleotide analogs are a cornerstone of antiviral therapy. Their mechanism of action relies on the inhibition of viral polymerases, thereby halting viral replication. However, off-target effects leading to cellular toxicity are a primary concern in their development and clinical use. This guide benchmarks the cytotoxicity of several key antiviral nucleoside analogs—Adefovir, Tenofovir, Cidofovir, Ganciclovir, and Acyclovir—across various human cell lines. The data presented herein, summarized in clear tabular format, is supported by detailed experimental protocols for standard in vitro cytotoxicity assays to ensure reproducibility and aid in the design of future studies.
Data Presentation: Quantitative Cytotoxicity Comparison
The following tables summarize the 50% cytotoxic concentration (CC50) of key nucleoside analogs in various human cell lines. Lower CC50 values are indicative of higher cytotoxicity. It is important to note that CC50 values can vary depending on the cell line, assay method, and experimental conditions.
Table 1: Cytotoxicity (CC50 in µM) of Nucleoside Analogs in Liver Cell Lines
| Compound | Cell Line | Assay | CC50 (µM) | Reference |
| Adefovir | Primary Duck Hepatocytes | Neutral Red Uptake | 200 | [1] |
| Tenofovir | HepG2 | Proliferation | 398 | [2] |
Table 2: Cytotoxicity (IC50/CC50 in µM) of Nucleoside Analogs in Kidney Cell Lines
| Compound | Cell Line | Assay | IC50/CC50 (µM) | Reference |
| Adefovir | HEK293-OAT1 | Cell Viability | IC50: 16 ± 2.7 | [3] |
| Cidofovir | HEK293-OAT1 | Cell Viability | IC50: 25 ± 1.6 | [3] |
| Tenofovir | HEK293-OAT1 | Cell Viability | IC50: 110 ± 1.2 | [3] |
| Adefovir | CHO-hOAT1 | Not Specified | ~500-fold more cytotoxic than in CHO | [4] |
| Cidofovir | CHO-hOAT1 | Not Specified | ~400-fold more cytotoxic than in CHO | [4] |
Table 3: Cytotoxicity (CC50 in µM) of Nucleoside Analogs in Lymphoid and Other Cell Lines
| Compound | Cell Line | Assay | CC50 (µM) | Reference |
| Tenofovir | Human Skeletal Muscle Cells | Proliferation | 870 | [1] |
| Tenofovir | Erythroid Progenitor Cells | Proliferation | >200 | [1] |
Note: Direct CC50 values for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate are not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below to facilitate the independent evaluation of nucleoside analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of mitochondria.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium and add 100 µL of the medium containing the different drug concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the drug concentration to determine the CC50 value.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged membranes, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol, typically in a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plates for the desired exposure time.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity and is an indicator of apoptosis induction.
Mandatory Visualizations
The following diagrams illustrate key cellular pathways and experimental workflows relevant to the cytotoxicity of nucleoside phosphonate analogs.
References
- 1. Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of antiviral nucleotides adefovir and cidofovir is induced by the expression of human renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of in vivo efficacy studies for Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
Introduction
Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, commonly known as Tenofovir, is a cornerstone of antiretroviral therapy. Its prodrug, Tenofovir Disoproxil Fumarate (TDF), has been extensively studied for its efficacy in the treatment of HIV and Hepatitis B virus (HBV) infections. This guide provides a comprehensive analysis of the reproducibility of in vivo efficacy studies of TDF, drawing upon data from various animal models and human clinical trials. We will also compare its performance with its successor, Tenofovir Alafenamide (TAF), and other antiretroviral agents.
Mechanism of Action
TDF is a nucleotide reverse transcriptase inhibitor (NRTI).[1] As a prodrug, it is rapidly absorbed and converted in the body to its active form, tenofovir diphosphate.[2][3][4] This active metabolite mimics the natural deoxyadenosine 5'-triphosphate and competes for incorporation into newly forming viral DNA.[3] By integrating into the DNA chain, it causes premature termination of transcription, thereby inhibiting the viral reverse transcriptase and preventing the virus from replicating.[2][3]
Reproducibility in Animal Models
The in vivo efficacy of TDF has been consistently demonstrated across multiple preclinical studies using various animal models. These studies, conducted by independent research groups, provide strong evidence for the reproducibility of TDF's antiviral activity.
Humanized Mouse Models
Humanized mice, which are immunodeficient mice engrafted with human cells or tissues, are a valuable tool for studying HIV infection and the efficacy of antiretroviral drugs.[5]
Table 1: Efficacy of TDF in Humanized Mouse Models of HIV Infection
| Study Reference | Mouse Model | TDF Dosage | Route of Administration | Key Efficacy Outcome |
| [6] | BLT (Bone Marrow/Liver/Thymus) | 146-208 mg/kg/day | Intraperitoneal | Reduction of plasma viral load to below detection limits. |
| [7][8] | PBMC-NSG | 2.14 mg/day (in chow) | Oral | Significant reduction in HIV RNA and DNA in peripheral tissues and plasma. |
Non-Human Primate Models
Non-human primates (NHPs), such as macaques, infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), closely mimic human HIV infection and are a critical model for evaluating antiretroviral efficacy.
Table 2: Efficacy of TDF in Non-Human Primate Models of SIV/SHIV Infection
| Study Reference | NHP Model | TDF Dosage | Route of Administration | Key Efficacy Outcome |
| [9] | Rhesus Macaques (SIVmac251) | 30 mg/kg/day | Subcutaneous | Significant suppression of plasma SIV RNA. |
| [10] | Macaques (SIVmac251) | 30 mg/kg (oral), 5.1 mg/kg (subcutaneous) | Oral, Subcutaneous | Rapid and sustained virological suppression. |
| [11] | Macaques (SHIV) | - | - | A study on Tenofovir Alafenamide (TAF) showed a mean viral load reduction of -1.19 ± 0.50 log10 copies/mL. |
Reproducibility in Human Clinical Trials
The efficacy of TDF observed in preclinical models has been consistently reproduced in numerous clinical trials in humans for both HIV and HBV infections.
HIV Treatment
Table 3: Efficacy of TDF in Clinical Trials for HIV-1 Treatment
| Study Reference | Patient Population | TDF-Based Regimen | Comparator Regimen | Key Efficacy Outcome (at Week 48) |
| [12] | Treatment-naïve adults | TDF (200mg) + Efavirenz (400mg) + Lamivudine | Standard dose TDF/Efavirenz | 85.9% vs. 84.8% with HIV-1 RNA ≤ 50 copies/mL. |
| [13][14] | Treatment-naïve adults | TDF + Emtricitabine + Elvitegravir/cobicistat | - | 90% with HIV-1 RNA <50 copies/mL. |
| [15] | Treatment-naïve adults | TDF + Emtricitabine + Elvitegravir/cobicistat | TAF-based regimen | 80.0% with HIV-1 RNA <50 copies/mL. |
| [16] | Virologically suppressed adults | Switched to TAF-based regimen | Continued TDF-based regimen | 93% remained virally suppressed. |
HBV Treatment
Table 4: Efficacy of TDF in Clinical Trials for Chronic Hepatitis B (CHB) Treatment
| Study Reference | Patient Population | Duration of Treatment | Key Efficacy Outcome |
| [17] | HBeAg-positive and HBeAg-negative | 7 years | 99.3% maintained viral suppression (HBV DNA < 69 IU/mL). |
| [18][19] | HBV/HIV coinfected | 3 years | 85.6% achieved suppression of HBV replication. |
| [20] | HBeAg-positive and HBeAg-negative | 48 weeks | 53.7% (HBeAg-positive) and 87.8% (HBeAg-negative) achieved HBV DNA < 20 IU/mL. |
| [21] | High viral load CHB | 48 weeks | 67.74% achieved HBV DNA < 20 IU/mL. |
Comparative Efficacy
TDF has been compared to other antiretroviral drugs, most notably its successor, Tenofovir Alafenamide (TAF).
TDF vs. TAF
TAF is a newer prodrug of tenofovir designed to have greater plasma stability and more efficient delivery of the active drug into target cells, resulting in lower systemic exposure to tenofovir and a better safety profile, particularly for renal and bone health.
Table 5: Comparative Efficacy of TDF vs. TAF in HIV-1 Treatment (Treatment-Naïve Adults)
| Outcome Measure (at Week 48) | TAF-based Regimen | TDF-based Regimen | Key Findings | Citations |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | 90.2% - 92% | 89.5% - 90% | TAF is non-inferior to TDF. | [13][14][22] |
Table 6: Comparative Efficacy of TDF vs. TAF in Chronic Hepatitis B Treatment
| Outcome Measure (at Week 48) | TAF (25 mg) | TDF (300 mg) | Key Findings | Citations |
| HBV DNA < 29 IU/mL (HBeAg-negative) | 94% | 93% | TAF is non-inferior to TDF. | [22] |
| HBV DNA < 29 IU/mL (HBeAg-positive) | 64% | 67% | TAF is non-inferior to TDF. | [22] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in this guide.
In Vivo Efficacy in Humanized Mouse Model
-
Animal Model: Immunodeficient mice (e.g., NOD-scid gamma (NSG)) are reconstituted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) to create a humanized immune system.[7][23]
-
Infection: Mice are infected with a CCR5-tropic strain of HIV-1. Plasma viral load is monitored to confirm infection.[8]
-
Treatment: TDF is administered daily via oral gavage, intraperitoneal injection, or incorporated into the chow.[6][7] A control group receives a placebo.
-
Efficacy Assessment: Plasma viral load and human CD4+ T cell counts are monitored regularly. At the end of the study, viral RNA and DNA are quantified in various tissues (e.g., spleen, lymph nodes, gut).[7]
Clinical Trial Protocol for HIV Treatment
-
Study Design: A randomized, double-blind, active-controlled, non-inferiority trial is a common design.[16]
-
Patient Population: Participants are typically antiretroviral-naïve or virologically suppressed adults with HIV-1 infection.
-
Randomization and Treatment: Patients are randomly assigned to receive a TDF-containing regimen or a comparator regimen.
-
Efficacy and Safety Monitoring: The primary efficacy endpoint is typically the proportion of patients with plasma HIV-1 RNA below a certain threshold (e.g., <50 copies/mL) at a specific time point (e.g., 48 weeks). Safety endpoints include the incidence of adverse events and changes in renal and bone health markers.[13]
Conclusion
The in vivo efficacy of this compound (Tenofovir), administered as its prodrug Tenofovir Disoproxil Fumarate, is highly reproducible. This is evidenced by the consistent findings of significant viral load reduction and suppression in a variety of preclinical animal models and large-scale human clinical trials for both HIV and HBV infections. While its successor, TAF, offers an improved safety profile with non-inferior efficacy, TDF remains a critical and effective component of antiretroviral therapy worldwide. The consistent data across numerous independent studies underscores the robust and reliable antiviral activity of TDF.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 3. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Humanized Mouse Models for Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of HIV Latency in Humanized BLT Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIV Replication and Latency in a Humanized NSG Mouse Model during Suppressive Oral Combinational Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tenofovir treatment augments anti-viral immunity against drug-resistant SIV challenge in chronically infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Viral load Reduction in SHIV-Positive Nonhuman Primates via Long-Acting Subcutaneous Tenofovir Alafenamide Fumarate Release from a Nanofluidic Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of lower dose tenofovir disoproxil fumarate and efavirenz versus standard dose in HIV-infected, antiretroviral-naive adults: a multicentre, randomized, noninferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thebodypro.com [thebodypro.com]
- 15. researchgate.net [researchgate.net]
- 16. Switching from tenofovir disoproxil fumarate to tenofovir alafenamide in antiretroviral regimens for virologically suppressed adults with HIV-1 infection: a randomised, active-controlled, multicentre, open-label, phase 3, non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Seven-Year Efficacy and Safety of Treatment with Tenofovir Disoproxil Fumarate for Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of HBV by Tenofovir in HBV/HIV Coinfected Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholars.northwestern.edu [scholars.northwestern.edu]
- 20. Randomised clinical trial: 48 weeks of treatment with tenofovir amibufenamide versus tenofovir disoproxil fumarate for patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of efficacy and safety of entecavir, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate treatment in patients with high viral load of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
A Comparative Analysis of PMEA Ester Prodrug Metabolism in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of various 9-(2-phosphonylmethoxyethyl)adenine (PMEA) ester prodrugs in Caco-2 cells, a widely recognized in vitro model for intestinal epithelium. The data presented herein, supported by detailed experimental protocols, offers valuable insights into the intestinal absorption, transport, and metabolic fate of these important antiviral compounds.
The development of ester prodrugs of PMEA, such as adefovir dipivoxil and tenofovir disoproxil fumarate, represents a critical strategy to enhance the oral bioavailability of the parent compound.[1][2] Understanding their comparative metabolism within intestinal cells is paramount for the design of more effective drug delivery systems.
Comparative Metabolic Data
The following tables summarize key quantitative data from studies on the transport and metabolism of different PMEA ester prodrugs in Caco-2 cell monolayers. These tables facilitate a direct comparison of their performance.
Table 1: Transepithelial Transport of PMEA Ester Prodrugs Across Caco-2 Monolayers
| Prodrug | Initial Concentration (µM) | Total PMEA Transport (%) | Apparent Permeability Coefficient (Papp) (cm/s) | Study Reference |
| bis(POM)-PMEA | Not Specified | Not Specified | Not Specified | [3] |
| bis[S(methyl)ATE]-PMEA | Not Specified | 0.4 ± 0.1 | Not Specified | [3] |
| bis[S(phenyl)ATE]-PMEA | Not Specified | 15.3 ± 0.9 | Not Specified | [3] |
| Tenofovir Disoproxil (TDF) | Not Specified | Not Specified | ~10-fold higher than tenofovir monoester | [4] |
| Tenofovir Monoester | Not Specified | 76% of total tenofovir transport (when incubated with TDF) | Not Specified | [4] |
Table 2: Hydrolysis and Metabolic Stability of PMEA Ester Prodrugs in Caco-2 Cell Homogenates
| Prodrug | Half-life (t½) in Caco-2 Homogenates (minutes) | Key Metabolites Identified | Study Reference |
| bis[S(methyl)ATE]-PMEA | 41.5 ± 0.8 | Mono-ester, PMEA, 2-thioethyl-PMEA, dimerized 2-thioethyl-PMEA | [3] |
| bis[S(phenyl)ATE]-PMEA | 4.3 ± 0.3 | Mono-ester, PMEA, 2-thioethyl-PMEA, dimerized 2-thioethyl-PMEA | [3] |
| Adefovir Dipivoxil (ADV) | Not Specified | Adefovir (PMEA), Adefovir Monophosphate (PMEApp) | [1][5] |
| Tenofovir Disoproxil Fumarate (TDF) | Not Specified | Tenofovir (PMEA), Tenofovir Monoester | [4] |
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for reproducing and building upon this research.
1. Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a specific density.[6] The cells are cultured in a standard cell culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum, nonessential amino acids, and antibiotics.[6]
-
Differentiation: The cells are maintained at 37°C in a humidified atmosphere of 5% CO2 for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-defined apical and basolateral domains, mimicking the intestinal epithelium.[7]
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is crucial for reliable transport studies.[6] It is assessed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[7] Additionally, the permeability of a paracellular marker, such as 14C-mannitol, is measured to confirm the tightness of the cell junctions.[6]
2. Transepithelial Transport Studies
-
Experimental Setup: The permeable supports with the Caco-2 monolayers are placed in a transport apparatus, separating the apical (upper) and basolateral (lower) compartments.[8]
-
Drug Application: The PMEA ester prodrug is added to the apical compartment to simulate intestinal absorption.[8] The basolateral compartment is filled with a drug-free transport buffer.
-
Sampling: At predetermined time intervals, samples are collected from both the apical and basolateral compartments.
-
Analysis: The concentrations of the prodrug and its metabolites (mono-ester and PMEA) in the samples are quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
3. Cell Homogenate Metabolism Studies
-
Homogenate Preparation: Differentiated Caco-2 cells are harvested and homogenized to release intracellular enzymes.
-
Incubation: The PMEA ester prodrug is incubated with the Caco-2 cell homogenate at 37°C.
-
Reaction Termination and Analysis: At various time points, the reaction is stopped, and the samples are analyzed by HPLC or LC-MS to determine the rate of disappearance of the prodrug and the formation of metabolites.[3] This allows for the calculation of the metabolic half-life.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental procedures described in this guide.
References
- 1. scialert.net [scialert.net]
- 2. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the disposition of ester prodrugs of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine [PMEA] in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of basolateral efflux transporter MRP4 in the intestinal absorption of the antiviral drug adefovir dipivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate, a compound used in research and development.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Key Safety and Disposal Information
A summary of essential information for the safe handling and disposal of this compound is provided in the table below.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | Inferred from phosphonate and purine analog structure |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, lab coat/apron | [1][4] |
| Primary Disposal Method | Licensed Hazardous Waste Disposal Service | [1][6] |
| Secondary Disposal Method | Incineration at a permitted facility | [6] |
| Prohibited Disposal Methods | Do not pour down the drain or dispose of in regular trash | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the compound, all personnel must be equipped with the appropriate PPE to minimize exposure:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.
-
Work Area: All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Waste Collection and Segregation
Proper collection and segregation are crucial to prevent accidental reactions and ensure compliant disposal.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled container for the waste. The container should be compatible with the chemical.
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound". The date of waste accumulation should also be clearly marked.
-
Segregation: Do not mix this waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Spill Management
In the event of a spill, immediate and appropriate action must be taken.
-
Containment: Immediately contain the spill to prevent it from spreading.[1]
-
Absorption: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report all spills to your institution's EHS department.
Storage of Chemical Waste
Proper storage of the waste container is essential while awaiting disposal.
-
Location: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Container Integrity: Ensure the container is tightly sealed to prevent leaks or spills.
-
Compatibility: Store away from incompatible materials. While specific incompatibilities for this compound are not detailed, as a general precaution, store away from strong acids, bases, and oxidizing agents.
Final Disposal
The final disposal of this compound must be handled by qualified professionals.
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department. They will arrange for pickup by a licensed hazardous waste disposal company.
-
Documentation: Ensure all required waste disposal forms are completed accurately and submitted to the EHS department.
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
Essential Safety and Handling Guide for Di-ethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of Diethyl ((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)phosphonate. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this organophosphonate and purine analog.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. Organophosphorus compounds can be hazardous, and appropriate protective measures are critical.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them frequently, at least every half hour, to avoid permeation.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.[3] |
| Body Protection | Laboratory coat | A full-length, long-sleeved lab coat should be worn and kept buttoned.[3][5] |
| Respiratory Protection | Fume hood or respirator | All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7] |
| Foot Protection | Closed-toe shoes | Shoes that cover the entire foot are required in the laboratory.[3][4] |
II. Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is essential for the safe handling and storage of this compound.
A. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[8]
B. Handling Procedures:
-
Preparation: Before handling, read all available safety information and have a clear plan for the experiment. Ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid generating dust or aerosols. If the compound is a solid, handle it with care to prevent airborne particles. If it is a liquid, use appropriate tools to avoid splashes.
-
Cross-Contamination: Do not touch "clean" surfaces such as doorknobs or telephones with gloved hands.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[4][10]
C. Storage:
-
Store the compound in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Store away from heat and sources of ignition.[8]
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Characterization:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper classification.[8]
B. Disposal Procedures:
-
Chemical Waste: Dispose of the compound and any solutions containing it in a designated, labeled hazardous waste container. Do not empty into drains.[8][9]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as hazardous waste.[5]
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
IV. Emergency Procedures
In the event of an emergency, follow these procedures and report all incidents to your supervisor immediately.[10]
A. Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[7][8]
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.[9]
-
Clean the spill area with a suitable solvent and decontaminant.
B. Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
C. Fire:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9]
-
Wear a self-contained breathing apparatus when fighting a fire involving this chemical.[9]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of the specified chemical.
References
- 1. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 5. cdc.gov [cdc.gov]
- 6. Recommendations for Laboratory Personnel | Support | Merck [merckmillipore.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
